Retinyl Bromide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29Br |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E)-9-bromo-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
InChI Key |
ZRZOHRRZTJAARH-OVSJKPMPSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CBr)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Retinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of all-trans-retinyl bromide, a key intermediate in the development of novel retinoids. The methodologies detailed herein are based on established chemical principles and analytical techniques commonly employed in synthetic and medicinal chemistry.
Synthesis of All-trans-Retinyl Bromide
The synthesis of all-trans-retinyl bromide is most effectively achieved through the reaction of all-trans-retinol with phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution (SN2) mechanism, converting the primary alcohol into the corresponding alkyl bromide. Given the sensitivity of retinoids to light, heat, and acid, the reaction should be conducted under an inert atmosphere and protected from light.
Experimental Protocol: Synthesis of All-trans-Retinyl Bromide
Materials:
-
All-trans-retinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Anhydrous pyridine (optional, as a mild base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel (for column chromatography)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen) and in a flask protected from light, dissolve all-trans-retinol (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 equivalents) in anhydrous diethyl ether to the cooled retinol solution with gentle stirring. A small amount of anhydrous pyridine can be added to the reaction mixture to neutralize the HBr byproduct.[1][2]
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel using a hexane/diethyl ether gradient to yield pure all-trans-retinyl bromide.
Characterization of All-trans-Retinyl Bromide
The successful synthesis of all-trans-retinyl bromide is confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial tool for the structural elucidation of retinyl bromide. The spectrum will confirm the presence of the characteristic protons of the retinoid backbone and the modification at the C15 position.
Table 1: Predicted ¹H NMR Chemical Shifts for All-trans-Retinyl Bromide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C1, C1-gem-dimethyl | ~1.03 | s |
| C5-methyl | ~1.72 | s |
| C9-methyl | ~2.00 | s |
| C13-methyl | ~1.90 | s |
| C15-H₂ | ~4.10 | d |
| Olefinic Protons | 5.50 - 6.80 | m |
Note: These are estimated chemical shifts based on the known spectrum of all-trans-retinol and the expected deshielding effect of the bromine atom. Actual values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated polyene system of retinoids gives rise to a strong absorption in the UV-Vis region. This is a key characteristic for identifying and quantifying this compound. The maximum absorbance (λmax) for all-trans-retinoids is typically around 325 nm in a non-polar solvent like hexane or ethanol.[3][4]
Table 2: UV-Vis Spectroscopic Data for All-trans-Retinoids
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| All-trans-retinol | Hexane | 325 | 51,770[4] |
| All-trans-retinyl bromide (Predicted) | Hexane | ~325-330 | ~50,000 - 55,000 |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized this compound and to separate it from any unreacted retinol or byproducts. A normal-phase or reverse-phase column can be used, with UV detection at the λmax of the retinoid.[1]
Table 3: Typical HPLC Parameters for Retinoid Analysis
| Parameter | Condition |
| Column | Silica or C18 |
| Mobile Phase | Hexane/Dioxane or Acetonitrile/Water gradient |
| Flow Rate | 1-2 mL/min |
| Detection | UV at 325 nm |
| Expected Retention Time | Dependent on the specific method and column |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for all-trans-retinyl bromide.
Characterization Workflow
Caption: Characterization workflow for all-trans-retinyl bromide.
References
- 1. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
Retinyl Bromide: A Technical Whitepaper on its Potential Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a vast array of biological processes, including cell proliferation, differentiation, and apoptosis. Their therapeutic potential is well-established in dermatology and oncology. This technical guide delves into the potential mechanisms of action of a lesser-studied synthetic retinoid, retinyl bromide. While direct experimental evidence for this compound's biological activity is limited, this paper outlines two primary putative mechanisms based on the known biochemistry of retinoids and the chemical reactivity of alkyl halides. The first proposed mechanism involves this compound acting as a prodrug, being metabolized to retinol and subsequently to the biologically active all-trans-retinoic acid (ATRA), which then modulates gene expression through the canonical nuclear receptor pathway. The second, and potentially more direct, mechanism posits that this compound acts as an alkylating agent, covalently modifying cellular macromolecules such as proteins and nucleic acids, thereby exerting non-genomic effects. This document provides a comprehensive overview of these potential pathways, summarizes relevant quantitative data from related compounds, details hypothetical experimental protocols to investigate these mechanisms, and includes visualizations of the key signaling pathways and experimental workflows.
Introduction to Retinoid Biology
Retinoids are a family of lipophilic molecules derived from vitamin A (retinol). The most biologically active endogenous retinoid is all-trans-retinoic acid (ATRA). The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors.[1][2][3]
1.1. The Canonical Retinoid Signaling Pathway
The established mechanism of retinoid action involves a series of metabolic conversions and subsequent gene regulation:
-
Uptake and Metabolism: Dietary retinyl esters are hydrolyzed to retinol in the intestine and then re-esterified for transport via chylomicrons.[4][5][6] In target tissues, retinyl esters are hydrolyzed back to retinol. Retinol is then oxidized in a two-step process to retinaldehyde and then to ATRA.[4][7]
-
Cellular Transport: Within the cytoplasm, retinol and ATRA are chaperoned by cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs), respectively. These proteins play a crucial role in solubilizing these hydrophobic molecules and presenting them to metabolic enzymes and nuclear receptors.[8]
-
Nuclear Receptor Activation: ATRA diffuses into the nucleus and binds to the retinoic acid receptor (RAR), which exists as a heterodimer with the retinoid X receptor (RXR).[1][2]
-
Gene Transcription: The binding of ATRA to the RAR/RXR heterodimer induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Putative Mechanisms of Action of this compound
Given the chemical structure of this compound, two primary mechanisms of action can be postulated:
2.1. Mechanism 1: Prodrug for Canonical Retinoid Signaling
In this model, this compound is hypothesized to function as a prodrug that is converted to biologically active retinoids.
-
Hydrolysis to Retinol: The bromide group in this compound could be susceptible to hydrolysis by cellular esterases or other nucleophiles, yielding retinol. This process would be analogous to the hydrolysis of retinyl esters.[4][9]
-
Conversion to ATRA: The newly formed retinol would then enter the canonical retinoid metabolic pathway, being oxidized to retinaldehyde and subsequently to ATRA.
-
Genomic Effects: ATRA would then bind to and activate RAR/RXR heterodimers, leading to the modulation of gene expression characteristic of retinoid signaling.
This pathway would predict that the biological effects of this compound would be similar to those of retinol or retinyl esters, albeit with potentially different pharmacokinetics depending on the rate of hydrolysis.
2.2. Mechanism 2: Direct Covalent Modification of Cellular Macromolecules
The presence of a bromide atom, a good leaving group, suggests that this compound could act as an electrophile and an alkylating agent. This opens up the possibility of a direct, non-genomic mechanism of action.
-
Electrophilic Reactivity: The carbon-bromine bond in this compound is polarized, making the carbon atom susceptible to nucleophilic attack from cellular macromolecules.
-
Covalent Adduct Formation: Nucleophilic residues on proteins (e.g., cysteine, histidine, lysine) or DNA could attack the retinyl moiety, displacing the bromide and forming a stable covalent bond.[10][11][12] This type of covalent modification can alter the structure and function of the target molecule.
-
Non-Genomic Effects: Covalent modification of key enzymes, signaling proteins, or transcription factors could lead to rapid cellular responses that are independent of gene transcription. This mechanism is analogous to the action of some covalent enzyme inhibitors.[13]
This hypothesis is supported by studies on related compounds. For instance, retinyl bromoacetate has been synthesized as a potential affinity label for retinol-binding protein, with the intention of forming a covalent bond within the binding site. While retinyl bromoacetate itself did not form a stable covalent adduct in that particular study, a similar compound, β-ionylideneethyl bromoacetate, did act as a covalent label, demonstrating the feasibility of this mechanism for retinoid-like structures.
Quantitative Data for Retinoids
Direct quantitative data for this compound is not available in the public domain. However, data for related retinoids can provide a basis for comparison and for designing experiments to characterize this compound.
| Compound | Target | Assay Type | Value | Reference |
| all-trans-Retinoic Acid | RARα | Radioligand Binding | IC50 = 12 nM | [14] |
| 9-cis-Retinoic Acid | RARα | Radioligand Binding | IC50 = 12 nM | [14] |
| Retinal | RARα | Radioligand Binding | IC50 = 1.6 µM | [14] |
| all-trans-Retinoic Acid | MCF-7 cells | Cytotoxicity (MTT) | IC50 = 139.9 µg/ml | |
| all-trans-Retinoic Acid | AMJ13 cells | Cytotoxicity (MTT) | IC50 = 104.7 µg/ml | |
| all-trans-Retinoic Acid | CAL-51 cells | Cytotoxicity (MTT) | IC50 = 169.1 µg/ml | |
| Retinol | HaCaT cells | Cytotoxicity (MTT) | No significant cytotoxicity up to 200 µg/mL | [15] |
| Retinyl Retinoate | HaCaT cells | Cytotoxicity (MTT) | Lower cytotoxicity than retinol | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
4.1. Synthesis of this compound
-
Objective: To synthesize this compound from retinol.
-
Principle: This synthesis can be achieved by converting the hydroxyl group of retinol into a good leaving group, followed by nucleophilic substitution with a bromide ion. A common method involves the use of a phosphine-halogen reagent.
-
Materials:
-
all-trans-Retinol
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
-
Procedure:
-
Dissolve all-trans-retinol and triphenylphosphine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the this compound.
-
Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.[17][18][19][20]
-
4.2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a cell line (e.g., a human cancer cell line like MCF-7 or a keratinocyte line like HaCaT).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
After 4 hours, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37 °C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[21]
-
4.3. Competitive Binding Assay for RARα
-
Objective: To determine if this compound or its metabolites can bind to the retinoic acid receptor alpha (RARα).
-
Principle: This is a radioligand binding assay where a constant concentration of a radiolabeled ligand (e.g., [3H]9-cis-Retinoic Acid) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured.
-
Materials:
-
Human recombinant RARα ligand-binding domain (LBD)
-
[3H]9-cis-Retinoic Acid
-
Unlabeled 9-cis-Retinoic Acid (for determining non-specific binding)
-
This compound
-
Assay buffer (e.g., modified Tris-HCl, pH 7.4)
-
Scintillation cocktail and scintillation counter
-
-
Procedure:
-
In a microcentrifuge tube, incubate a small amount of recombinant RARα-LBD with a fixed concentration of [3H]9-cis-Retinoic Acid (e.g., 3 nM).
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
For determining non-specific binding, use a high concentration of unlabeled 9-cis-Retinoic Acid (e.g., 1 µM).
-
Incubate the mixture for 2 hours at 4 °C.
-
Separate the bound from free radioligand (e.g., by filtration through a glass fiber filter or by size-exclusion chromatography).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value.[14][22][23][24][25]
-
4.4. Covalent Adduct Detection by Mass Spectrometry
-
Objective: To determine if this compound covalently modifies a target protein.
-
Principle: Intact protein mass spectrometry can be used to detect the mass increase of a protein after incubation with a covalent modifier. A mass shift corresponding to the molecular weight of the retinyl moiety would indicate covalent adduct formation.
-
Materials:
-
Purified target protein (e.g., a known retinoid-binding protein like CRABP or a model protein with reactive nucleophiles)
-
This compound
-
Reaction buffer (e.g., PBS or Tris-HCl)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
-
Procedure:
-
Incubate the purified target protein with an excess of this compound in the reaction buffer for a defined period (e.g., 1-4 hours) at room temperature or 37 °C.
-
As a control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.
-
Remove the excess, unreacted this compound by buffer exchange using a desalting column or dialysis.
-
Analyze the intact mass of the protein from both the treated and control samples using mass spectrometry.
-
A mass increase in the this compound-treated sample corresponding to the mass of the retinyl group (C20H29, approximately 277.23 Da) would confirm covalent modification.
-
To identify the site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[10][26][27]
-
Visualizations
5.1. Signaling Pathways
Caption: Canonical Retinoid Signaling Pathway.
References
- 1. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The multifaceted nature of retinoid transport and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinoid-binding proteins: mediators of retinoid action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Containing Retinoids from a Retinoic Acid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. US5191110A - Process for the synthesis of vitamin A and certain ones of derivatives - Google Patents [patents.google.com]
- 20. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 21. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Retinyl Bromide as a Precursor for Retinoid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of retinyl bromide as a versatile precursor in the synthesis of a variety of retinoids. Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their synthesis is of significant interest for applications in medicine and cosmetics. This document details the chemical pathways, experimental considerations, and biological context for the synthesis of retinoids from this compound, with a focus on the Wittig reaction as a key synthetic strategy.
Introduction to Retinoid Synthesis
The synthesis of retinoids is a complex field, driven by the need for both naturally occurring and synthetic analogs for research and therapeutic use. While various synthetic routes exist, the use of reactive intermediates like retinyl halides offers a direct path to carbon-chain extension and functionalization. This compound, due to the good leaving group nature of the bromide ion, serves as an excellent electrophile for nucleophilic substitution and as a precursor for organophosphorus reagents used in olefination reactions.
Synthetic Pathways Utilizing this compound
The primary route for incorporating the retinyl moiety from this compound into a larger retinoid structure is through the formation of a phosphonium ylide and its subsequent reaction with a carbonyl compound in a Wittig reaction. This method allows for the stereoselective formation of the polyene chain characteristic of retinoids.
Formation of Retinyltriphenylphosphonium Bromide
The initial step involves the reaction of this compound with triphenylphosphine to form the corresponding phosphonium salt. This is a standard SN2 reaction where the phosphine acts as the nucleophile.
Experimental Protocol: Synthesis of Retinyltriphenylphosphonium Bromide
-
Materials: this compound, triphenylphosphine, anhydrous solvent (e.g., toluene, acetonitrile, or N,N-dimethylformamide).
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add an equimolar amount of triphenylphosphine to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
The resulting phosphonium salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried under vacuum.
-
The reactivity of halides in this reaction generally follows the order I > Br > Cl[1][2][3]. The choice of solvent is crucial, with polar aprotic solvents like DMF often facilitating the reaction[1][3].
The Wittig Reaction for Retinoid Synthesis
The prepared retinyltriphenylphosphonium bromide is then deprotonated with a strong base to form the corresponding phosphonium ylide (Wittig reagent). This ylide can then react with an appropriate aldehyde or ketone to form an alkene, extending the carbon chain and forming the characteristic polyene system of retinoids.
Experimental Protocol: General Wittig Reaction for Retinoid Synthesis
-
Materials: Retinyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), an appropriate aldehyde or ketone synthon, anhydrous ether or THF.
-
Procedure:
-
Suspend the retinyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add the strong base to generate the ylide, which is often indicated by a color change (e.g., to a deep red or orange).
-
Add the carbonyl compound dissolved in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched with a proton source (e.g., water or saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the crude product is purified by column chromatography.
-
The stereochemistry of the resulting double bond (E/Z isomerism) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
The following diagram illustrates the general workflow for synthesizing a retinoid from this compound via the Wittig reaction.
Quantitative Data in Retinoid Synthesis
While specific yield data for reactions starting directly from this compound is sparse in the reviewed literature, the Wittig reaction is a well-established method in retinoid synthesis. The following table summarizes typical yields for key transformations in retinoid synthesis, providing a general quantitative perspective.
| Reaction Step | Precursor(s) | Product | Typical Yield (%) | Reference |
| Phosphonium Salt Formation | Alkyl Halide + Triphenylphosphine | Alkyltriphenylphosphonium Halide | High | [1][2] |
| Wittig Olefination | Phosphonium Ylide + Aldehyde/Ketone | Alkene | 50-90% | [4] |
| Esterification | Retinol + Acyl Chloride/Anhydride | Retinyl Ester | Variable | [5][6] |
| Oxidation | Retinol -> Retinal -> Retinoic Acid | Retinoic Acid | Variable | [7][8] |
Biological Context: Retinoid Signaling Pathways
Understanding the biological role of retinoids is essential for the rationale behind their synthesis. In biological systems, retinol is converted to its active form, all-trans-retinoic acid (ATRA), through a two-step oxidation process. ATRA then acts as a ligand for nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression.
The biosynthesis of retinoic acid from retinol is a tightly regulated process.[7][8]
References
- 1. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0675130A2 - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 4. Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step [organic-chemistry.org]
- 5. US7566795B2 - Preparation of retinyl esters - Google Patents [patents.google.com]
- 6. Preparation of retinyl esters - Patent US-7566795-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Genesis of a Reactive Retinoid: A Historical and Technical Guide to Retinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical context surrounding the chemical manipulation of Vitamin A, leading to the synthesis of reactive intermediates such as retinyl bromide. While a singular, seminal "discovery" paper for this compound is not prominent in the historical literature, its synthesis can be understood as a logical extension of the broader efforts to functionalize retinol for further chemical elaboration. This document provides a detailed, plausible experimental protocol for its synthesis based on well-established chemical transformations of sensitive polyene alcohols. It also presents relevant physicochemical data and explores the compound's place within the broader landscape of retinoid chemistry and biology.
Physicochemical Properties of this compound
Quantitative data for this compound is not extensively tabulated in early literature, as it was likely used as a reactive intermediate. The following table summarizes key computed and expected properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉Br | PubChem |
| Molecular Weight | 349.35 g/mol | PubChem |
| Appearance | Expected to be a pale yellow, unstable solid | Inferred |
| Solubility | Soluble in non-polar organic solvents | Inferred |
| UV-Vis (λmax in ethanol) | ~325 nm (estimated based on retinol) | Inferred |
Experimental Protocol: Synthesis of this compound via the Appel Reaction
The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis. For a sensitive substrate like retinol, with its conjugated polyene system, a mild method is required to avoid side reactions. The Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide, is a suitable and historically significant method for this purpose. Below is a detailed protocol for the synthesis of this compound from all-trans-retinol.
Principle: The reaction proceeds through the formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. The alcohol (retinol) then attacks the phosphonium species, forming an alkoxyphosphonium bromide. Subsequent Sₙ2 attack by the bromide ion on the carbon atom of the retinol backbone displaces triphenylphosphine oxide, yielding this compound with inversion of configuration (though this is not relevant for the primary alcohol of retinol).
Reagents and Materials:
-
All-trans-retinol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with all-trans-retinol (1.0 g, 3.49 mmol) and triphenylphosphine (1.01 g, 3.84 mmol, 1.1 eq). The flask is sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Dissolution: Anhydrous dichloromethane (40 mL) is added via syringe, and the mixture is stirred at room temperature until all solids have dissolved.
-
Cooling: The reaction flask is cooled to 0 °C in an ice bath.
-
Addition of CBr₄: A solution of carbon tetrabromide (1.27 g, 3.84 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred reaction mixture over 15 minutes. The reaction is maintained at 0 °C during the addition.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup:
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold diethyl ether to precipitate the byproduct, triphenylphosphine oxide.
-
The mixture is filtered, and the filtrate is collected.
-
-
Purification:
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and diethyl ether (starting with 100% hexane).
-
Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated under reduced pressure to yield this compound.
-
-
Storage: this compound is expected to be unstable and should be used immediately in subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20 °C or below) and protected from light.
Visualizing the Chemistry and Biology of Retinoids
To provide a clearer understanding of the chemical transformation and the biological context of retinoids, the following diagrams are provided.
Caption: Synthetic pathway for the conversion of retinol to this compound via the Appel reaction.
Caption: A simplified overview of the general retinoid signaling pathway.
Conclusion
While the specific "discovery" of this compound is not a distinct event in the annals of chemical history, its existence and synthesis are a direct consequence of the extensive research into the chemical modification of Vitamin A. The Appel reaction provides a robust and historically relevant method for its preparation. As a reactive intermediate, this compound serves as a valuable tool for synthetic chemists to create more complex retinoid analogs for biological and therapeutic investigation. The provided experimental protocol and diagrams offer a comprehensive technical overview for researchers in the field of drug development and medicinal chemistry.
Solubility of Retinyl Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Retinyl bromide (C₂₀H₂₉Br) is a derivative of retinol (Vitamin A) where the hydroxyl group has been replaced by a bromine atom. This modification makes it a valuable intermediate for the synthesis of various retinoids, which are a class of compounds with significant applications in dermatology, oncology, and other therapeutic areas. The solubility of a compound is a critical physicochemical property that influences its reactivity, purification, and formulation. Understanding the solubility of this compound in various organic solvents is therefore essential for its effective use in research and drug development.
While specific quantitative solubility data for this compound is scarce, its structural characteristics—a long, unsaturated hydrocarbon chain (lipophilic) and a polar carbon-bromine bond—allow for reasoned estimations of its solubility profile.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of organic solvents. The large, nonpolar polyene chain suggests good solubility in nonpolar and weakly polar solvents. The polar C-Br bond may also allow for some interaction with more polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The nonpolar nature of these solvents strongly interacts with the long hydrocarbon chain of this compound via van der Waals forces. |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High | These solvents can interact with both the nonpolar and polar parts of the this compound molecule. Dichloromethane is often used in the synthesis of retinoids.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents are generally good solvents for a wide range of organic compounds. Synthetic procedures for related compounds often utilize THF.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The polar hydroxyl group of the alcohols can interact with the C-Br bond, but the overall nonpolar character of this compound will be the dominant factor. Alcohols are common solvents for other retinoids.[2][3] |
| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate | While highly polar, these solvents are often capable of dissolving a wide range of organic molecules. Other retinoids show solubility in DMSO and DMF.[3] |
| Aqueous | Water | Insoluble | The large, nonpolar structure of this compound makes it highly hydrophobic and practically insoluble in water, a characteristic shared by other retinoids.[4][5] |
Quantitative Solubility Data of Structurally Related Compounds
To provide a quantitative context, the following table summarizes the solubility of other retinoids in various organic solvents. This data can serve as a useful proxy for estimating the potential solubility of this compound.
Table 2: Quantitative Solubility of Selected Retinoids
| Compound | Solvent | Solubility | Reference |
| Retinol (Vitamin A) | Chloroform | ~10 mg/mL | [3] |
| Ethanol | ~10 mg/mL | [3] | |
| DMSO | ~30 mg/mL | [3] | |
| DMF | ~30 mg/mL | [3] | |
| Retinyl Acetate | Ethanol | ~16 mg/mL | [6] |
| DMSO | ~5 mg/mL | [6] | |
| DMF | ~5 mg/mL | [6] | |
| Retinyl Palmitate | Chloroform | ~50 mg/mL | [5] |
| Alcohol | Slightly soluble | [5] |
Experimental Protocol for Determining the Solubility of this compound
Due to the light and air sensitivity of retinoids, the determination of this compound's solubility requires careful experimental execution.[7] The following is a general protocol that can be adapted for various organic solvents.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps (amber glass recommended)
-
Constant temperature shaker or water bath
-
Syringe filters (PTFE, 0.22 µm)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of amber vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.
-
-
Quantification:
-
HPLC Method (Recommended):
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength (retinoids typically absorb in the UV range of 325-380 nm).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare standard solutions and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Retinoids are sensitive to light and air; all manipulations should be performed under subdued light and potentially under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the scientific literature, a strong inference of its solubility profile can be drawn from the behavior of analogous compounds. It is predicted to be highly soluble in nonpolar and weakly polar aprotic solvents and moderately soluble in polar organic solvents, with negligible solubility in water. For researchers requiring precise quantitative data, the provided experimental protocol offers a robust methodology for its determination. Careful handling to mitigate degradation from light and air is paramount for obtaining accurate and reproducible results. This guide provides a foundational understanding for professionals working with this important synthetic intermediate.
References
- 1. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 2. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Efficient, Low-Cost Synthesis of Retinal (Vitamin A Aldehyde) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Retinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinyl bromide, a halogenated derivative of retinol (Vitamin A), is a reactive intermediate of significant interest in the synthesis of various retinoids and other biologically active molecules. Its polyene structure, coupled with the presence of a labile bromine atom at an allylic position, renders it susceptible to a variety of degradation pathways. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its primary degradation routes, factors influencing its stability, and methodologies for its analysis. Due to the limited availability of specific quantitative data for this compound in public literature, this document combines established principles of organic chemistry, knowledge of retinoid behavior, and inferred properties to present a predictive yet scientifically grounded resource.
Chemical Properties and Reactivity
This compound possesses a conjugated system of double bonds and a terminal carbon-bromine bond. This structure dictates its reactivity, making it prone to nucleophilic substitution, elimination, oxidation, and isomerization reactions. The extended conjugation stabilizes the formation of a carbocation intermediate, suggesting that SN1-type reactions are likely to be a major pathway for its degradation in the presence of nucleophiles.
Predicted Degradation Pathways
The primary degradation pathways for this compound are anticipated to be solvolysis (hydrolysis and alcoholysis), oxidation, and isomerization. These pathways can occur concurrently and are influenced by environmental factors.
Solvolysis (Hydrolysis and Alcoholysis)
In the presence of nucleophilic solvents such as water or alcohols, this compound is expected to undergo solvolysis to yield retinol or retinyl ethers, respectively. This reaction likely proceeds through an SN1 mechanism, involving the formation of a resonance-stabilized retinyl cation.
Methodological & Application
Application Notes and Protocols: Use of Retinyl Bromide in Organic Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of retinyl bromide, a key intermediate in the synthesis of complex retinoids and vitamin A analogs. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the preparation and derivatization of retinoid-based compounds. Retinoids play a crucial role in various biological processes, including vision, cell growth, and differentiation, making their synthetic accessibility a topic of significant interest in medicinal chemistry and drug development.
Synthesis of this compound
The preparation of this compound is a critical first step for its use in subsequent coupling reactions. A common and effective method involves the conversion of the more readily available all-trans-retinol using a brominating agent.
Experimental Protocol: Synthesis of all-trans-Retinyl Bromide from all-trans-Retinol
This protocol describes the conversion of all-trans-retinol to all-trans-retinyl bromide using phosphorus tribromide. This method is favored for its mild conditions and good yields.
Materials:
-
all-trans-Retinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Anhydrous pyridine
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure:
-
Dissolve all-trans-retinol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of anhydrous pyridine (catalytic amount, ~0.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether to the stirred retinol solution via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound should be used immediately in the next step due to its instability.
Table 1: Synthesis of all-trans-Retinyl Bromide
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) |
| all-trans-Retinol | 1.0 | 286.45 | 1.0 |
| Phosphorus Tribromide | 0.4 | 270.69 | 0.4 |
| Product | --- | Yield (%) | --- |
| all-trans-Retinyl Bromide | --- | ~85-95 | --- |
Note: Yields are representative and can vary based on reaction scale and conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C15 position. These reactions are fundamental in the synthesis of novel retinoid analogs with modified side chains.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1][2][3] In this context, this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate C15-substituted retinoids.
Materials:
-
all-trans-Retinyl bromide (freshly prepared)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
In a Schlenk flask, combine all-trans-retinyl bromide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Suzuki-Miyaura Coupling of this compound
| This compound Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| all-trans-Retinyl Bromide | Phenylboronic acid | Pd(OAc)₂/PPh₃ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 5 | ~75-85 |
Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to conjugated enynes.[4][5][6] This reaction is particularly useful for extending the polyene chain of the retinoid skeleton.
Materials:
-
all-trans-Retinyl bromide (freshly prepared)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add all-trans-retinyl bromide (1.0 eq) and phenylacetylene (1.5 eq) in a mixture of anhydrous THF and triethylamine (e.g., 3:1 ratio).
-
Degas the solution with argon or nitrogen for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 3: Sonogashira Coupling of this compound
| This compound Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| all-trans-Retinyl Bromide | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 10 | ~70-80 |
Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.
Wittig and Horner-Wadsworth-Emmons Reactions
This compound can be converted into a phosphonium salt or a phosphonate ester, which are key reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively.[1][7][8][9][10] These reactions are powerful tools for the formation of alkenes and are widely used in the synthesis of retinoids to extend the polyene chain.
Synthesis of Retinyltriphenylphosphonium Bromide
The first step in a Wittig reaction is the formation of the phosphonium salt.
Materials:
-
all-trans-Retinyl bromide (freshly prepared)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
Procedure:
-
Dissolve all-trans-retinyl bromide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Heat the mixture at reflux for 24 hours. A precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield the phosphonium salt.
Horner-Wadsworth-Emmons Reaction
The HWE reaction, using a phosphonate ester, often provides better yields and easier purification than the traditional Wittig reaction.
This protocol outlines the synthesis of a phosphonate ester from this compound and its subsequent use in an HWE reaction with an aldehyde.
Step A: Synthesis of Diethyl retinylphosphonate
-
React freshly prepared all-trans-retinyl bromide (1.0 eq) with triethyl phosphite (1.2 eq) at 100-120 °C (Arbuzov reaction) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess triethyl phosphite by vacuum distillation to obtain the crude diethyl retinylphosphonate, which can be used in the next step without further purification.
Step B: HWE Olefination
-
Dissolve the diethyl retinylphosphonate (1.0 eq) in anhydrous THF in a Schlenk flask and cool to -78 °C.
-
Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) dropwise and stir for 30 minutes to generate the phosphonate anion.
-
Add a solution of the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in anhydrous THF to the anion solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting alkene by column chromatography.
Table 4: Representative Horner-Wadsworth-Emmons Reaction Data
| Phosphonate Substrate | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl retinylphosphonate | Benzaldehyde | n-BuLi | THF | -78 to RT | 3 | ~80-90 |
Note: Yields are representative and can vary based on the specific aldehyde and reaction conditions.
Retinoid Signaling Pathway and Synthetic Workflow
The biological effects of retinoids are primarily mediated by the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear hormone receptors that act as ligand-inducible transcription factors. The synthesis of novel retinoid analogs is often aimed at modulating the activity of these receptors for therapeutic benefit.
Caption: Simplified overview of the retinoic acid signaling pathway.
The synthetic workflow for generating novel retinoid analogs from this compound typically involves one of the key reactions described above.
Caption: General synthetic workflow for the preparation of retinoid analogs from this compound.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyx.jyu.fi [jyx.jyu.fi]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Protein Labeling with Retinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including vision, cell growth, and differentiation. The covalent attachment of retinoids to proteins is a powerful tool for studying protein function, elucidating signaling pathways, and developing novel therapeutic agents. Retinyl bromide is a synthetic derivative of retinol that can be used as an alkylating agent to label proteins. Its hydrophobic polyene chain provides a unique biophysical tag that can be used to probe protein structure and interactions.
These application notes provide a comprehensive, though theoretical, protocol for the covalent labeling of proteins with this compound. Due to the lack of established, standardized protocols for this specific reagent, the following information is based on the known reactivity of alkyl halides with proteins and general protein labeling principles. Users should be aware that optimization of the described parameters is essential for successful labeling of their specific protein of interest.
Principle of the Reaction
The labeling reaction is based on the alkylation of nucleophilic amino acid residues on the protein surface by this compound. The bromide is a good leaving group, and the carbon to which it is attached is susceptible to nucleophilic attack.
Reaction Chemistry:
The primary targets for alkylation by this compound are the side chains of nucleophilic amino acids. Based on the reactivity of similar alkyl bromides, the order of reactivity is generally:
Cysteine (thiol group) > Histidine (imidazole ring) > Lysine (ε-amino group) > Aspartate/Glutamate (carboxyl groups) > Serine/Threonine/Tyrosine (hydroxyl groups) [1]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether, alkylamine, or ester bond between the protein and the retinyl group.
Data Presentation
Successful labeling of a protein with this compound requires careful optimization of several reaction parameters. The following table summarizes the key variables that should be systematically tested to achieve the desired labeling efficiency and stoichiometry.
| Parameter | Range for Optimization | Rationale |
| Molar Ratio (this compound:Protein) | 1:1 to 100:1 | A higher molar excess of this compound will favor more extensive labeling, but may also lead to non-specific modification and protein aggregation. |
| pH | 7.0 - 9.0 | The reactivity of nucleophilic amino acid side chains is pH-dependent. Cysteine thiols are more nucleophilic at higher pH, as are the ε-amino groups of lysine. |
| Temperature (°C) | 4 - 37 | Higher temperatures can increase the reaction rate but may also lead to protein denaturation and degradation of the light and heat-sensitive this compound. |
| Incubation Time | 30 minutes - 24 hours | The optimal time will depend on the protein's reactivity and the desired degree of labeling. |
| Solvent | Aqueous buffer with a small percentage of organic co-solvent (e.g., DMSO, DMF) | This compound is hydrophobic and may require a co-solvent for complete solubilization in aqueous buffers. The percentage of organic solvent should be kept to a minimum to avoid protein denaturation. |
| Quenching Reagent | 10-100 mM β-mercaptoethanol, DTT, or glutathione | A quenching reagent with a free thiol group is added to stop the reaction by consuming excess this compound.[2] |
Experimental Protocols
Materials
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) if lysine is a potential target.
-
This compound (MW: 349.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching Solution (e.g., 1 M β-mercaptoethanol or Dithiothreitol (DTT))
-
Dialysis tubing or desalting columns
-
Chromatography system for purification (e.g., Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC))
-
Protein concentration assay kit (e.g., BCA)
-
Spectrophotometer
-
SDS-PAGE materials
Protocol for Protein Labeling with this compound
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer.
2. Labeling Reaction:
-
To the protein solution, add the desired molar excess of the this compound stock solution. It is recommended to add the this compound solution dropwise while gently vortexing the protein solution to prevent precipitation.
-
Incubate the reaction mixture at the desired temperature (start with room temperature) for a specific time (e.g., 2 hours), protected from light.
3. Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration of 10-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
4. Purification of the Labeled Protein:
-
Remove unreacted this compound and the quenching reagent by dialysis against the desired storage buffer or by using a desalting column.
-
Due to the increased hydrophobicity of the labeled protein, purification by Hydrophobic Interaction Chromatography (HIC) may be necessary to separate labeled from unlabeled protein and to remove aggregated protein.[3][5][6]
-
HIC Protocol:
-
Equilibrate the HIC column with a high-salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Add ammonium sulfate to the protein sample to match the equilibration buffer concentration.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer to remove any unbound protein.
-
Elute the labeled protein using a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate). The more hydrophobic, labeled protein will elute at a lower salt concentration.
-
-
5. Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the retinyl group (approximately 350-370 nm). The exact absorbance maximum of the conjugated retinoid may shift, so a full spectrum should be recorded.
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. A successful labeling may result in a slight increase in the apparent molecular weight. The gel can also be visualized under UV light to confirm the presence of the fluorescent retinyl group.
-
Mass Spectrometry: For a more precise characterization, use mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the exact mass of the labeled protein, which will confirm the number of retinyl groups attached.[7][8][9][10] Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues that have been modified.[1][9]
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: General mechanism of protein alkylation by this compound.
References
- 1. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 6. Hydrophobic peptide tags as tools in bioseparation [pubmed.ncbi.nlm.nih.gov]
- 7. Small Volume Retinol Binding Protein Measurement by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinyl Ester Analysis by Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Mass spectrometry-based retina proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Retinyl Bromide in Retinal Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visual cycle, a critical process for vision, relies on the continuous isomerization of retinoids within the photoreceptor cells and the retinal pigment epithelium (RPE).[1][2] Retinoids, including retinol, retinal, and retinoic acid, are vitamin A derivatives essential for a vast array of biological functions beyond vision, such as gene regulation and cellular differentiation.[3][4] Disruptions in the retinoid cycle or damage to retinal cells are central to the pathophysiology of numerous retinal degenerative diseases, including age-related macular degeneration (AMD) and retinitis pigmentosa.
While various methods exist to model these diseases in a research setting, the use of specific chemical agents to induce controlled retinal damage offers a valuable tool for studying disease mechanisms and for screening potential therapeutic compounds. This document outlines the proposed application of retinyl bromide, a synthetic retinoid analog, as a research tool for inducing retinal degeneration. Based on its chemical structure, this compound is posited to act as an alkylating agent, providing a means to create reproducible models of retinal cell death and dysfunction.
Proposed Mechanism of Action: this compound as an Alkylating Agent
This compound (C20H29Br) is a derivative of retinol where the hydroxyl group is replaced by a bromine atom.[5] This substitution transforms the molecule into a reactive alkyl halide. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA and proteins.[6][7][8] This alkylation can lead to DNA damage, protein dysfunction, cellular stress, and ultimately, apoptosis or necrosis.[3][9]
In the context of the retina, other alkylating agents like methyl methanesulfonate (MMS) and N-methyl-N-nitrosourea (MNU) are known to selectively induce photoreceptor cell death, thereby creating valuable animal models of retinal degeneration.[9] It is hypothesized that this compound, when introduced into the retinal environment, would similarly act as an alkylating agent, leading to the following sequence of events:
-
Cellular Uptake: this compound enters retinal cells, such as photoreceptors and RPE cells.
-
Alkylation of Macromolecules: The electrophilic carbon atom bearing the bromide reacts with nucleophilic sites on DNA (e.g., the N7 position of guanine) and proteins.
-
Induction of Cellular Stress and DNA Damage Response: Alkylated DNA triggers a DNA damage response, leading to the activation of pathways involving proteins such as Aag (alkyladenine DNA glycosylase) and PARP1 (Poly [ADP-ribose] polymerase 1).[9]
-
Activation of Cell Death Pathways: Over-activation of these stress responses can initiate apoptotic or necrotic cell death cascades, resulting in the progressive loss of retinal cells.
Figure 1: Proposed signaling pathway for this compound-induced retinal cell death.
Applications in Retinal Disease Research
The use of this compound as a tool to induce retinal degeneration opens up several key research applications:
-
Creation of Animal Models: Intravitreal or systemic administration of this compound could be used to generate acute and chronic models of retinal degeneration in rodents. These models would be instrumental in studying the cellular and molecular events that occur during retinal cell death.
-
High-Throughput Screening of Neuroprotective Compounds: Retinal cell cultures treated with this compound can serve as an in vitro platform for screening libraries of compounds for their ability to prevent or slow down retinal cell death.
-
Investigation of Cell Death Mechanisms: By studying the specific cellular pathways activated by this compound, researchers can gain deeper insights into the mechanisms of photoreceptor and RPE cell death, which are relevant to a wide range of retinal diseases.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay in ARPE-19 Cells
This protocol describes the use of this compound to induce cytotoxicity in a human RPE cell line (ARPE-19) and its assessment using the MTT assay.
Materials:
-
ARPE-19 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vivo Induction of Retinal Degeneration in Mice
This protocol details the procedure for inducing retinal degeneration in mice via intravitreal injection of this compound. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
Ketamine/xylazine anesthetic cocktail
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
This compound solution in a suitable vehicle (e.g., PBS with a low percentage of a solubilizing agent)
-
33-gauge Hamilton syringe
-
Surgical microscope
-
Topical antibiotic ointment
Procedure:
-
Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of the ketamine/xylazine cocktail.
-
Topical Anesthesia and Pupil Dilation: Apply one drop of proparacaine to the cornea for local anesthesia.
-
Intravitreal Injection:
-
Under a surgical microscope, gently proptose the eye.
-
Using a 33-gauge Hamilton syringe, carefully puncture the sclera just behind the limbus, avoiding the lens.
-
Slowly inject 1 µL of the this compound solution into the vitreous cavity.
-
Withdraw the needle slowly.
-
-
Post-operative Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal during recovery from anesthesia.
-
Evaluation: At selected time points post-injection (e.g., 3, 7, 14, and 28 days), evaluate retinal structure and function using methods described in Protocol 3.
Figure 2: In vivo experimental workflow for this compound-induced retinal degeneration.
Protocol 3: Evaluation of Retinal Degeneration
A. Electroretinography (ERG):
-
Dark-adapt the mice overnight.
-
Under dim red light, anesthetize the mice and place them on a heated platform.
-
Place electrodes on the cornea, forehead, and tail.
-
Record scotopic (rod-driven) and photopic (cone-driven) ERG responses to flashes of light of increasing intensity.
-
Analyze the amplitudes of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
B. Optical Coherence Tomography (OCT):
-
Anesthetize the mice and dilate their pupils.
-
Use a rodent OCT system to acquire cross-sectional images of the retina.
-
Measure the thickness of the different retinal layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.
C. Histology and Immunohistochemistry:
-
Euthanize the mice and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde, process, and embed in paraffin or OCT.
-
Cut retinal sections and stain with Hematoxylin and Eosin (H&E) to visualize retinal morphology.
-
Perform TUNEL staining to detect apoptotic cells.
-
Use specific antibodies to label different retinal cell types (e.g., rhodopsin for rods, cone opsins for cones, GFAP for Müller cell gliosis).
Quantitative Data Presentation
The following tables present hypothetical data based on expected outcomes from the proposed experiments, drawing parallels from studies using other alkylating agents.
Table 1: Hypothetical Dose-Dependent Cytotoxicity of this compound on ARPE-19 Cells (48h)
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95 | 4.8 |
| 10 | 78 | 6.1 |
| 50 | 45 | 5.5 |
| 100 | 22 | 4.3 |
Table 2: Hypothetical ERG a- and b-wave Amplitudes 14 Days Post-Intravitreal Injection
| Treatment Group | Scotopic a-wave (µV) | Scotopic b-wave (µV) |
| Vehicle Control | 250 ± 25 | 550 ± 40 |
| This compound (10 nmol) | 120 ± 20 | 280 ± 35 |
| This compound (50 nmol) | 50 ± 15 | 110 ± 25 |
Table 3: Hypothetical Outer Nuclear Layer (ONL) Thickness 28 Days Post-Injection
| Treatment Group | ONL Thickness (µm) |
| Vehicle Control | 55 ± 4 |
| This compound (10 nmol) | 35 ± 5 |
| This compound (50 nmol) | 15 ± 3 |
Safety Precautions
This compound, as a potential alkylating agent, should be handled with extreme caution. It is presumed to be toxic, mutagenic, and carcinogenic.
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or fumes and prevent contact with skin and eyes.
-
Dispose of all waste containing this compound according to institutional guidelines for hazardous chemical waste.
Conclusion
The application of this compound as a research tool for inducing retinal degeneration presents a novel approach for studying retinal diseases. Its proposed mechanism as an alkylating agent suggests it could be used to create robust and reproducible in vitro and in vivo models of retinal cell death. The protocols outlined in this document provide a framework for researchers to begin exploring the potential of this compound. However, it is crucial to emphasize that these applications are currently theoretical and require experimental validation to determine the precise efficacy, dose-response, and specific cellular targets of this compound in the retina.
References
- 1. Retinoids for Treatment of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid Synthesis Regulation by Retinal Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement C3 deficiency alleviates alkylation-induced retinal degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Retinoid Synthesis Regulation by Retinal Cells in Health and Disease | Semantic Scholar [semanticscholar.org]
- 5. This compound | C20H29Br | CID 71500576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Retinyl Bromide as an Affinity Label for Retinoid Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in a myriad of physiological processes, including vision, cell differentiation, and proliferation. Their transport and function are mediated by a specific set of retinoid-binding proteins (RBPs). Understanding the intricate interactions between retinoids and their cognate binding proteins is paramount for elucidating their biological mechanisms and for the development of novel therapeutics. Affinity labeling is a powerful technique to covalently tag the binding site of a protein, enabling the identification of ligand-binding residues and the study of binding kinetics.
Retinyl bromide, a reactive electrophilic derivative of retinol, serves as a potent affinity label for retinoid-binding proteins. Its reactive bromide group can form a stable covalent bond with nucleophilic amino acid residues within the binding pocket of proteins such as cellular retinol-binding protein (CRBP) and cellular retinoic acid-binding protein (CRABP). This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in affinity labeling studies of retinoid-binding proteins.
Application Notes
This compound is an invaluable tool for:
-
Identifying ligand-binding residues: By covalently modifying amino acids in the binding pocket, subsequent enzymatic digestion and mass spectrometry analysis can pinpoint the exact residues involved in retinoid binding.
-
Characterizing binding kinetics: The rate of covalent modification can provide insights into the affinity and kinetics of the interaction between the retinoid and its binding protein.
-
Screening for competitive inhibitors: The ability of a test compound to prevent the covalent labeling of a binding protein by this compound can be used to screen for potential inhibitors.
-
Probing conformational changes: Covalent labeling can trap the protein in a specific conformation, allowing for the study of ligand-induced conformational changes.
Due to its reactivity, this compound is sensitive to light, heat, and hydrolysis. Therefore, it should be synthesized fresh or stored under inert gas at low temperatures and protected from light. Experiments should be conducted in buffers with a pH that balances protein stability and the reactivity of the affinity label.
Data Presentation
The following tables summarize key quantitative data related to retinoid-binding proteins.
| Property | Cellular Retinol-Binding Protein (CRBP) I | Cellular Retinoic Acid-Binding Protein (CRABP) I | Reference |
| Ligand | all-trans-retinol | all-trans-retinoic acid | |
| Dissociation Constant (Kd) | ~0.1 - 2 nM | ~0.4 nM | [1] |
| Molecular Weight | ~15 kDa | ~15 kDa | [2] |
| Key Binding Site Residues | Gln108 | Arg29, Arg111, Tyr134 | [3] |
| Potential Nucleophilic Residues | Cys, His, Lys | Lys20, Arg29, Lys38, Trp109 | [4][5] |
Table 1: Properties of Cellular Retinol-Binding Protein (CRBP) I and Cellular Retinoic Acid-Binding Protein (CRABP) I.
| Affinity Label | Target Protein | Stoichiometry of Labeling (Label:Protein) | Incubation Time (h) | Reference |
| [15-³H]Retinyl bromoacetate | RBP | ~0.33:1 | 5 | Gawinowicz & Goodman, Biochemistry (1982)[6] |
| β-[11-³H]Ionylideneethyl bromoacetate | RBP | ~1:1 | 5 | Gawinowicz & Goodman, Biochemistry (1982)[6] |
| β-[11-³H]Ionylideneethyl bromoacetate | RBP | ~0.66:1 (covalent) | 18 | Gawinowicz & Goodman, Biochemistry (1982)[6] |
Table 2: Quantitative Data on Affinity Labeling of Retinoid-Binding Protein (RBP). Note: Data for this compound is not available in the literature; retinyl bromoacetate is presented as an analogous compound.
Experimental Protocols
Protocol 1: Synthesis of all-trans-Retinyl Bromide
This protocol describes the synthesis of all-trans-retinyl bromide from all-trans-retinol using triphenylphosphine and N-bromosuccinimide (NBS). This method is adapted from similar reactions for the conversion of alcohols to alkyl bromides.
Materials:
-
all-trans-Retinol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Argon or nitrogen gas
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or equivalent inert atmosphere setup
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of argon or nitrogen. All reactions should be performed under an inert atmosphere and protected from light.
-
Reaction Setup: In a round-bottom flask, dissolve all-trans-retinol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (1.2 equivalents) in anhydrous DCM dropwise to the stirred retinol solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The disappearance of the retinol spot and the appearance of a new, less polar spot indicates the formation of this compound.
-
Workup: Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a small amount of water.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<30 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Collect the fractions containing the this compound.
-
Characterization and Storage: Confirm the identity and purity of the product by ¹H NMR and mass spectrometry. Store the purified this compound under argon or nitrogen at -80 °C, protected from light.
Protocol 2: Purification of Retinoid Binding Proteins (CRABP and CRBP)
This protocol provides a general procedure for the purification of CRABP and CRBP from E. coli expression systems. Specific details may need to be optimized based on the expression construct and protein isoform.[2][7]
Materials:
-
E. coli cell paste expressing the target RBP
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Ni-NTA or other appropriate affinity resin
-
Sonciator or French press
-
Centrifuge
-
FPLC or chromatography system
-
Dialysis tubing
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4 °C) to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound protein with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4 °C to remove imidazole and exchange the buffer.
-
Further Purification (Optional): If necessary, further purify the protein using size-exclusion or ion-exchange chromatography.
-
Concentration and Storage: Concentrate the purified protein and store at -80 °C. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 3: Affinity Labeling of Retinoid Binding Proteins with this compound
This protocol outlines the procedure for covalently labeling a purified retinoid-binding protein with this compound.
Materials:
-
Purified retinoid-binding protein (e.g., CRABP or CRBP)
-
Freshly prepared this compound solution in a suitable organic solvent (e.g., DMSO or ethanol)
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The buffer should be chosen to maintain protein stability and allow for the alkylation reaction.[4]
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute the purified RBP to a final concentration of 1-10 µM in the Reaction Buffer.
-
Labeling Reaction: Add a 5- to 50-fold molar excess of this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 1-4 hours), protected from light. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a high concentration of a quenching agent like DTT or β-mercaptoethanol to react with the excess this compound.
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. Covalent labeling may result in a slight shift in the molecular weight of the protein.
-
Mass Spectrometry: To confirm covalent modification and determine the stoichiometry of labeling, analyze the intact protein by mass spectrometry (e.g., ESI-MS). An increase in mass corresponding to the mass of the retinyl group will confirm labeling.
-
Protocol 4: Identification of Labeled Peptides and Amino Acid Residues by Mass Spectrometry
This protocol describes the steps to identify the specific amino acid residues that are covalently modified by this compound.
Materials:
-
This compound-labeled RBP
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin or other suitable protease
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the labeled protein in a buffer containing urea. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide to prevent disulfide scrambling.
-
Enzymatic Digestion: Dilute the urea concentration and digest the protein with trypsin overnight at 37 °C.
-
Sample Cleanup: Acidify the digest with TFA and desalt the peptides using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptides.
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS data against the sequence of the RBP. Include a variable modification on nucleophilic residues (Cys, His, Lys, Asp, Glu, Ser, Thr, Tyr) corresponding to the mass of the retinyl group (mass of this compound minus the mass of bromine).
-
Validation: Manually inspect the MS/MS spectra of the identified labeled peptides to confirm the site of modification.
Mandatory Visualizations
Caption: Retinoid Signaling Pathway.
Caption: Affinity Labeling Experimental Workflow.
Caption: this compound Affinity Labeling Reaction.
References
- 1. Comparing the stability of retinol in liposomes with cholesterol, β-sitosterol, and stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Probing of Acidic Amino Acid Residues for Protein Structural Analysis by Covalent Labeling and Mass Spectrometry [acs.figshare.com]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for the interaction of cellular retinol binding protein 2 (CRBP2) with nonretinoid ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retinyl Bromide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of retinyl bromide in chemical synthesis. This compound is a key intermediate for the derivatization of retinol (Vitamin A), enabling the introduction of a wide range of functional groups through nucleophilic substitution reactions. These derivatives are of significant interest in drug development, materials science, and biological research due to the diverse biological activities of retinoids.
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes, including vision, cell growth and differentiation, and immune function.[1] The chemical modification of the retinol backbone allows for the synthesis of novel retinoid analogs with potentially enhanced therapeutic properties or tailored functionalities. This compound serves as a versatile precursor for these modifications, readily undergoing reactions with various nucleophiles to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
The instability of the polyene chain of retinoids towards heat, light, and acidic conditions necessitates careful control over reaction conditions.[2] The protocols outlined below are designed to provide robust methods for the synthesis and subsequent reaction of this compound, ensuring high yields and purity of the desired products.
Experimental Protocols
Synthesis of All-trans-Retinyl Bromide
The synthesis of all-trans-retinyl bromide from all-trans-retinol can be achieved via an Appel-type reaction. This method converts the primary alcohol group of retinol into a good leaving group (bromide) under mild conditions, minimizing isomerization of the delicate polyene chain.
Materials:
-
all-trans-Retinol
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve all-trans-retinol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (1.5 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the CBr4/PPh3 solution to the retinol solution at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Collect the fractions containing the product and evaporate the solvent to yield all-trans-retinyl bromide as a pale yellow solid.
Note: All operations should be carried out in the dark or under red light to prevent photoisomerization of the retinoid.
General Protocol for Nucleophilic Substitution of this compound
This compound readily reacts with a variety of nucleophiles. The following is a general procedure that can be adapted for different nucleophiles, such as alkoxides and phenoxides.
Materials:
-
all-trans-Retinyl bromide
-
Nucleophile (e.g., sodium phenoxide, sodium methoxide) (1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the nucleophile (or generate it in situ, e.g., by reacting a phenol with a base like sodium hydride) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (typically between 0 °C and room temperature).
-
Dissolve all-trans-retinyl bromide in the same anhydrous solvent and add it dropwise to the nucleophile solution with stirring.
-
Allow the reaction to proceed for the required time (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired retinyl derivative.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound and a representative nucleophilic substitution reaction.
Table 1: Synthesis of all-trans-Retinyl Bromide
| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| all-trans-Retinol | CBr4, PPh3 | DCM | 2-4 | 85-95 |
Table 2: Synthesis of a Retinyl Ether Derivative
| Retinyl Halide | Nucleophile | Solvent | Reaction Time (h) | Product | Yield (%) |
| This compound | Sodium phenoxide | THF | 6 | Retinyl phenyl ether | 75-85 |
Table 3: Spectroscopic Data for all-trans-Retinol and a Representative Derivative
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| all-trans-Retinol | 1.03 (s, 6H), 1.45-1.60 (m, 4H), 1.72 (s, 3H), 1.98 (s, 3H), 2.02 (t, J=6.4 Hz, 2H), 4.29 (d, J=7.2 Hz, 2H), 5.60 (t, J=7.2 Hz, 1H), 6.10-6.35 (m, 4H), 6.65 (dd, J=15.0, 11.4 Hz, 1H) | 12.8, 19.2, 21.7, 28.9, 33.1, 34.2, 39.6, 59.5, 123.8, 126.6, 127.8, 129.9, 130.8, 137.3, 137.6, 138.9 |
| Retinyl Phenyl Ether | 1.04 (s, 6H), 1.46-1.62 (m, 4H), 1.74 (s, 3H), 2.00 (s, 3H), 2.04 (t, J=6.4 Hz, 2H), 4.75 (d, J=7.0 Hz, 2H), 5.65 (t, J=7.0 Hz, 1H), 6.12-6.40 (m, 4H), 6.70 (dd, J=15.0, 11.4 Hz, 1H), 6.90-7.00 (m, 3H), 7.25-7.35 (m, 2H) | 12.9, 19.2, 21.7, 28.9, 33.1, 34.2, 39.6, 65.2, 116.1, 120.9, 123.5, 127.0, 128.0, 129.5, 130.5, 131.0, 137.5, 138.0, 139.2, 158.8 |
Note: NMR data are representative and may vary slightly depending on the specific instrumentation and conditions used.
Visualizations
Synthesis of this compound and Subsequent Nucleophilic Substitution
The following diagram illustrates the two-step process of converting retinol to a retinyl ether derivative via a this compound intermediate.
Caption: Synthetic pathway from retinol to a retinyl derivative.
Retinoid Signaling Pathway Overview
Retinoids exert their biological effects primarily through nuclear receptors. This diagram provides a simplified overview of the canonical retinoid signaling pathway.
Caption: Simplified retinoid signaling pathway.
References
Application Notes and Protocols: The Strategic Use of in situ Generated Retinyl Bromide in the Synthesis of Vitamin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin A and its derivatives, collectively known as retinoids, are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The therapeutic and cosmeceutical potential of retinoids has driven extensive research into the synthesis of novel derivatives with improved stability, bioavailability, and specific biological activities. A key reactive intermediate in some synthetic routes is retinyl bromide. Due to its inherent instability, this compound is typically generated in situ and immediately consumed in subsequent reactions. This document provides detailed application notes and protocols for the synthesis of Vitamin A derivatives utilizing in situ generated this compound, with a primary focus on the Wittig reaction and potential applications in palladium-catalyzed cross-coupling reactions.
Retinoids are characterized by their polyene chain, which is susceptible to oxidation and isomerization, making their synthesis and handling challenging.[1][2] this compound, as a reactive allylic halide, is a valuable precursor for introducing the retinyl moiety. However, its high reactivity also contributes to its instability, making isolation difficult. Therefore, synthetic strategies that rely on its in situ generation are often preferred to maximize yield and minimize degradation.
Core Applications of in situ Generated this compound
The primary application of in situ generated this compound is in the formation of carbon-carbon bonds to construct the full carbon skeleton of Vitamin A or its derivatives. This is most prominently achieved through the Wittig reaction, a cornerstone of industrial Vitamin A synthesis.[3] Additionally, the reactivity of this allylic bromide suggests its potential utility in various palladium-catalyzed cross-coupling reactions, offering pathways to a diverse range of novel retinoids.
Experimental Protocols
Protocol 1: in situ Generation of this compound and Subsequent Wittig Reaction for the Synthesis of Vitamin A Acetate
This protocol is adapted from established industrial syntheses, such as the BASF process, which utilizes a phosphonium salt derived from a C15 precursor.[4] The initial step involves the formation of a retinyl phosphonium bromide from an appropriate allylic alcohol.
Materials:
-
Vinyl-β-ionol (C15-alcohol)
-
Triphenylphosphine (PPh₃)
-
Hydrogen bromide (HBr) solution (e.g., 48% in acetic acid)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
C5-aldehyde (e.g., γ-acetoxy-β-methyl-crotonaldehyde)
-
Strong base (e.g., sodium methoxide, n-butyllithium)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Formation of Retinyl Phosphonium Bromide (via in situ this compound):
-
In a round-bottom flask under an inert atmosphere, dissolve vinyl-β-ionol and an equimolar amount of triphenylphosphine in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of hydrogen bromide solution. The HBr protonates the hydroxyl group of the alcohol, which then leaves as water, forming a resonance-stabilized allylic carbocation. The bromide ion then attacks this carbocation to form this compound in situ.
-
The highly reactive this compound is immediately attacked by the nucleophilic triphenylphosphine to form the corresponding retinyltriphenylphosphonium bromide.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. The phosphonium salt may precipitate and can be isolated by filtration if desired, or the reaction mixture can be carried forward directly.
-
-
Wittig Reaction:
-
To the suspension or solution of the retinyltriphenylphosphonium bromide, add the C5-aldehyde.
-
Cool the mixture to a low temperature (e.g., -78 °C to 0 °C, depending on the base).
-
Slowly add a strong base to generate the ylide. The deep red color of the ylide is a visual indicator of its formation.
-
Allow the reaction to proceed at low temperature for a specified time, then gradually warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting Vitamin A acetate by column chromatography or crystallization.
-
Expected Yield: The overall yield for the two-step, one-pot process is typically high, often exceeding 80-90% in industrial settings.
Protocol 2: Potential Application in Sonogashira Coupling of in situ Generated this compound
While specific literature examples for the Sonogashira coupling of this compound are not prevalent, this protocol is based on general procedures for the coupling of allylic bromides with terminal alkynes. This approach offers a pathway to retinoids with an extended conjugated system.
Materials:
-
Retinol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) for in situ generation of this compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
in situ Generation of this compound:
-
In a flask under an inert atmosphere, dissolve retinol in an anhydrous, deoxygenated solvent and cool to 0 °C.
-
Slowly add a solution of PBr₃ (0.33 equivalents) or a pre-mixed solution of CBr₄ and PPh₃ in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of retinol. The resulting solution contains this compound.
-
-
Sonogashira Coupling:
-
To the solution of in situ generated this compound, add the terminal alkyne, palladium catalyst, CuI, and the amine base.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench it.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
Note: The success of this reaction is highly dependent on the stability of the in situ generated this compound under the coupling conditions. Optimization of the base, solvent, and temperature will be crucial.
Data Presentation
The following tables summarize representative quantitative data for the key reactions involved in the synthesis of Vitamin A derivatives.
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Formation of C15-Phosphonium Bromide | Vinyl-β-ionol | PPh₃, HBr | C15-Retinyltriphenyl-phosphonium bromide | >90 | [4] |
| Wittig Reaction | C15-Phosphonium Bromide, C5-Aldehyde | Strong Base (e.g., NaOMe) | Vitamin A Acetate | 85-95 | [3] |
| Sonogashira Coupling (General) | Aryl/Vinyl Bromide | Terminal Alkyne, Pd-catalyst, CuI, Base | Coupled Alkyne | 70-95 | [5] |
| Suzuki Coupling (General) | Aryl/Vinyl Bromide | Boronic Acid, Pd-catalyst, Base | Biaryl/Vinylarene | 75-98 | [6] |
| Stille Coupling (General) | Aryl/Vinyl Bromide | Organostannane, Pd-catalyst | Coupled Product | 70-90 | [6] |
Note: Yields for Sonogashira, Suzuki, and Stille couplings are generalized for allylic bromides and would require optimization for this compound.
Mandatory Visualizations
Experimental Workflow: Synthesis of Vitamin A Acetate via Wittig Reaction
Caption: Workflow for Vitamin A synthesis.
Signaling Pathway of Retinoic Acid
Caption: Retinoic acid signaling pathway.
Conclusion
The use of in situ generated this compound presents a powerful and efficient strategy for the synthesis of Vitamin A and its derivatives. While its isolation remains a challenge due to its high reactivity, its immediate consumption in reactions like the Wittig olefination is a well-established and industrially significant process. The potential for employing this intermediate in modern cross-coupling reactions opens exciting avenues for the discovery of novel retinoids with unique properties. The protocols and data presented herein provide a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the further exploration and application of this important class of molecules. Careful consideration of the reaction conditions and the unstable nature of the intermediate is paramount for successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents [organic-chemistry.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and mass spectrometry methods for retinyl bromide analysis
Abstract
This application note describes a sensitive and specific method for the analysis of retinyl bromide using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a synthetic retinoid, is of interest in medicinal chemistry and drug development. Due to the labile nature of retinoids, a robust analytical method is crucial for accurate quantification in various matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method is designed for researchers, scientists, and professionals in drug development.
Introduction
Retinoids, a class of compounds derived from vitamin A, are known to play critical roles in various biological processes, including vision, cell growth, and differentiation. Synthetic retinoids, such as this compound, are synthesized for research purposes to investigate their potential therapeutic applications. Accurate and sensitive quantification of these compounds is essential for pharmacokinetic studies, stability testing, and quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures, and its coupling with mass spectrometry (MS) provides high selectivity and sensitivity for the detection of analytes. This application note outlines a reverse-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound.
Experimental
Standards and Reagents
-
This compound (analytical standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Hexane (HPLC grade) for extraction
-
Butylated hydroxytoluene (BHT) as an antioxidant
Sample Preparation
Given the light and oxygen sensitivity of retinoids, all sample preparation steps should be performed under amber or red light and in an inert atmosphere (e.g., under nitrogen or argon) where possible. The addition of an antioxidant like BHT is recommended to prevent degradation.
Protocol for Extraction from a Non-biological Matrix (e.g., formulation):
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of hexane.
-
Vortex for 1 minute to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a clean amber vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC Conditions
A reverse-phase separation is suitable for the nonpolar nature of this compound.
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 90% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 90% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Autosampler Temp | 4 °C |
Mass Spectrometry Conditions
Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of less polar compounds like retinoids as it can provide better ionization efficiency compared to Electrospray Ionization (ESI).[1]
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | APCI, Positive Ion Mode |
| Gas Temperature | 325 °C |
| Vaporizer | 350 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4000 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the key mass spectrometry parameters for this compound. The molecular formula of this compound is C20H29Br, with a monoisotopic mass of 348.1453 Da.[2] The fragmentation of retinyl esters often involves the neutral loss of the ester group and water, leading to the formation of a stable retinoid carbocation at m/z 269.[1][3] For this compound, a similar fragmentation pathway is expected, with the loss of HBr.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 349.1 (M+H)+ | 269.2 | 20 | 100 |
| This compound | 349.1 (M+H)+ | 159.1 | 35 | 100 |
Note: The optimal collision energies should be determined empirically by infusing a standard solution of this compound.
Experimental Workflow and Signaling Pathway Diagrams
Results and Discussion
This method provides a robust and sensitive approach for the quantification of this compound. The use of a C18 column allows for good retention and separation of the analyte from potential interferences. The APCI source is well-suited for the ionization of this relatively nonpolar molecule. The MRM transitions provide high selectivity and sensitivity, allowing for detection at low concentrations.
The fragmentation of the protonated this compound molecule ([M+H]+ at m/z 349.1, considering the bromine isotopes) is predicted to involve the loss of hydrogen bromide (HBr), resulting in a major fragment ion at m/z 269.2. This fragment corresponds to the stable retinyl carbocation. Further fragmentation of this ion can produce other characteristic product ions, such as m/z 159.1, which can be used as a qualifier ion to increase the confidence of identification.
Conclusion
The described HPLC-MS/MS method is suitable for the quantitative analysis of this compound in various samples. The protocol emphasizes the importance of proper sample handling to prevent degradation of the light and oxygen-sensitive analyte. The use of tandem mass spectrometry with specific MRM transitions ensures high selectivity and sensitivity. This application note serves as a valuable resource for researchers and scientists working with synthetic retinoids.
References
Application Notes and Protocols: Retinoid Derivatives in Cellular and Molecular Biology
A Note on Retinyl Bromide:
Extensive literature review reveals that This compound is not a commonly utilized reagent in cellular and molecular biology. Its application appears to be highly specialized and limited. One notable instance involves the synthesis of its bromoacetate derivative, [15-3H]retinyl bromoacetate, as a potential affinity label for the retinol-binding site of human plasma retinol-binding protein (RBP). However, in this study, it was found to have weaker binding compared to other synthesized compounds and was readily displaced, suggesting limited efficacy as a stable molecular probe for RBP.[1] Due to the scarcity of published applications and protocols for this compound, this document will focus on the broader and well-established applications of other retinoid derivatives, particularly retinoic acid (RA), which are extensively used by researchers, scientists, and drug development professionals.
I. Applications of Retinoic Acid in Cellular and Molecular Biology
Retinoic acid (RA), a metabolite of vitamin A, is a potent signaling molecule that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis.[2][3] Its ability to regulate gene expression makes it a valuable tool in research and a target for drug development, particularly in oncology.
Induction of Cellular Differentiation
All-trans retinoic acid (ATRA) is a well-established differentiation-inducing agent, most notably in the treatment of acute promyelocytic leukemia (APL).[2] In APL, ATRA induces the differentiation of malignant promyelocytes into mature granulocytes. This principle is also applied in vitro to differentiate various stem cell lines into specific lineages.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
RA has been shown to inhibit the growth of various cancer cell lines in vitro. The mechanisms involve cell cycle arrest and the induction of apoptosis. These effects are often mediated by the regulation of key cell cycle proteins and pro-apoptotic factors.
Regulation of Gene Expression
RA exerts its effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4] These ligand-activated transcription factors bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Use as a Molecular Probe
Chemically modified retinoids, including fluorescently labeled and photoaffinity-labeled derivatives, are used as molecular probes to study retinoid signaling pathways, identify retinoid-binding proteins, and visualize their subcellular localization.[5][6][7]
II. Quantitative Data
The following table summarizes key quantitative data related to the biological activity of retinoic acid in various cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| All-trans retinoic acid (ATRA) | HL-60 (Human promyelocytic leukemia) | Differentiation Assay | % NBT positive cells (differentiation) | >90% at 1 µM | - |
| All-trans retinoic acid (ATRA) | MCF-7 (Human breast cancer) | Proliferation Assay | IC50 | 0.1 - 1 µM | - |
| All-trans retinoic acid (ATRA) | Neuroblastoma cell lines | Proliferation Assay | IC50 | 1 - 10 µM | - |
| Fluorescent Retinoid (DC360) | CRABPII | Fluorometric Binding Assay | Kd | 34.0 ± 2.5 nM | [6] |
Note: IC50 and differentiation percentages can vary depending on the specific experimental conditions.
III. Experimental Protocols
Protocol 1: In Vitro Differentiation of HL-60 Cells using ATRA
Objective: To induce the differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes using all-trans retinoic acid (ATRA).
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
All-trans retinoic acid (ATRA) stock solution (1 mM in DMSO)
-
Nitroblue tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.
-
Treatment: Seed HL-60 cells at a density of 0.2 x 10^6 cells/mL. Add ATRA to a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 4-6 days.
-
Assessment of Differentiation (NBT Reduction Assay): a. After the incubation period, harvest the cells by centrifugation. b. Resuspend the cell pellet in fresh culture medium containing 1 mg/mL NBT and 200 ng/mL PMA. c. Incubate for 25 minutes at 37°C. d. Cytospin the cells onto microscope slides. e. Counterstain with Safranin. f. Observe under a light microscope. Differentiated cells (granulocytes) will contain dark blue formazan deposits, while undifferentiated cells will not. g. Count at least 200 cells and calculate the percentage of NBT-positive cells.
Protocol 2: Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of a retinoid compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Appropriate cell culture medium and supplements
-
Retinoid compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with serial dilutions of the retinoid compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
IV. Visualizations
Signaling Pathway of Retinoic Acid
Caption: Simplified signaling pathway of retinoic acid.
Experimental Workflow for Cell Differentiation Assay
Caption: Workflow for in vitro differentiation of HL-60 cells.
Logical Relationship of Retinoid Receptor Action
Caption: Logical flow of retinoid-mediated gene regulation.
References
- 1. Retinoid affinity label for the binding site of retinol-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoids: a journey from the molecular structures and mechanisms of action to clinical uses in dermatology and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling of retinoic acid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Retinyl Bromide into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including cell growth, differentiation, and vision. Retinyl bromide, a synthetic derivative, is of interest for its potential therapeutic applications. However, its lipophilic nature and sensitivity to light and oxidation present significant challenges for its effective delivery.[1] Liposomal encapsulation offers a promising strategy to enhance the stability, bioavailability, and targeted delivery of this compound.[2][3] These vesicular systems, composed of phospholipid bilayers, can encapsulate both hydrophobic and hydrophilic compounds, protecting them from degradation and controlling their release.[2][4]
This document provides detailed application notes and protocols for the incorporation of this compound into liposomes, based on established techniques for similar retinoids like retinol.
Key Considerations for Liposomal Formulation of Retinoids
Several factors influence the successful encapsulation and stability of retinoids within liposomes:
-
Lipid Composition: The choice of phospholipids and the inclusion of other components like cholesterol or sterols significantly impact the stability and encapsulation efficiency of the final formulation.[5] Cholesterol is known to reduce the permeability of the lipid bilayer and increase its rigidity.[1]
-
Antioxidants: Due to the susceptibility of retinoids to oxidation, the incorporation of antioxidants such as butylated hydroxytoluene (BHT) is often essential to ensure stability.[1][6]
-
Light Protection: Retinoids are light-sensitive, and all preparation and storage steps should be performed in the dark or under amber light to prevent photodegradation.[1][5]
-
Storage Conditions: Low temperatures (e.g., 4°C) and dark conditions are crucial for maintaining the stability of retinoid-loaded liposomes.[5][7]
Experimental Protocols
The following are detailed protocols for the preparation of this compound-loaded liposomes using two common methods: thin-film hydration and modified ethanol injection.
Protocol 1: Thin-Film Hydration Method
This is a widely used method for preparing multilamellar vesicles (MLVs).[8]
Materials:
-
This compound
-
Phosphatidylcholine (PC) (e.g., from soybean or egg yolk)
-
Cholesterol
-
Butylated hydroxytoluene (BHT)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder (optional, for size homogenization)
-
Syringes and polycarbonate membranes (for extrusion)
Procedure:
-
Lipid Film Preparation:
-
Dissolve phosphatidylcholine, cholesterol, and BHT in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio is PC:cholesterol at 9:1 or 4:1. BHT can be added at a concentration of 0.1% of the total lipid weight.
-
Add this compound to the lipid solution. The amount of this compound can be varied, for instance, at a 0.01:1 weight ratio relative to the total lipids.[9]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 30-40°C) to facilitate solvent evaporation.[6][8]
-
Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove any residual solvent.[8]
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of the aqueous phase will determine the final lipid concentration.
-
Agitate the flask vigorously using a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[10]
-
-
Sizing (Optional):
-
To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to extrusion or sonication.[10]
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[8]
-
Sonication: Use a probe or bath sonicator to disrupt the MLVs into smaller unilamellar vesicles (SUVs).[10] Note that sonication can generate heat and potentially degrade the retinoid, so it should be performed in an ice bath.
-
Workflow for Thin-Film Hydration:
Caption: Workflow for preparing this compound liposomes via thin-film hydration.
Protocol 2: Modified Ethanol Injection Method
This method is suitable for producing small unilamellar vesicles (SUVs) and can be easily scaled up.[4][7]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
Preparation of Phases:
-
Organic Phase: Dissolve phosphatidylcholine, cholesterol, and this compound in ethanol.[7]
-
Aqueous Phase: Place PBS (pH 7.4) in a beaker or flask with a magnetic stir bar. The temperature of the aqueous phase can be maintained at a temperature above the lipid transition temperature (e.g., 45 ± 2°C).[7]
-
-
Injection and Liposome Formation:
-
Solvent Removal and Concentration:
-
Continue stirring the suspension for a defined period (e.g., 30 minutes) to ensure stabilization of the liposomes.[7]
-
The ethanol can be removed and the liposome suspension concentrated by dialysis or ultrafiltration against PBS.
-
Workflow for Modified Ethanol Injection:
Caption: Workflow for preparing this compound liposomes via modified ethanol injection.
Characterization of this compound-Loaded Liposomes
Thorough characterization is essential to ensure the quality and efficacy of the liposomal formulation.[2]
-
Encapsulation Efficiency (EE%): This determines the percentage of the initial drug that is successfully entrapped within the liposomes. It can be measured indirectly by quantifying the amount of non-encapsulated this compound in the supernatant after separating the liposomes (e.g., by centrifugation or size exclusion chromatography). High-performance liquid chromatography (HPLC) is a common method for quantifying retinoids.[6][11] The encapsulation efficiency of retinoids in liposomes is often very high, exceeding 98%.[6][9][11]
Formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to measure the average particle size, size distribution (polydispersity index, PDI), and zeta potential of the liposomes. Particle size is a critical parameter that affects the biodistribution and cellular uptake of the liposomes.[2] Zeta potential provides an indication of the surface charge and colloidal stability of the formulation.
-
Morphology: Transmission electron microscopy (TEM) or cryo-TEM can be used to visualize the morphology of the liposomes, confirming their vesicular structure and lamellarity.[7]
-
In Vitro Drug Release: The release of this compound from the liposomes can be studied using a dialysis method. The liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium. Samples of the release medium are collected at different time points and analyzed for drug content.[12]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of retinoid-loaded liposomes, based on studies with retinol. These values can serve as a benchmark for the development of this compound liposomes.
Table 1: Encapsulation Efficiency of Retinoids in Liposomes
| Liposome Composition | Encapsulation Method | Retinoid:Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| Soybean PC | Thin-film hydration | 0.01:1 | 98.14 ± 0.93 | [9] |
| Soybean PC | Thin-film hydration | Varied | > 99 | [5] |
| PC | Thin-film hydration | Not specified | ≥ 98.9 | [6][11] |
Table 2: Physicochemical Properties of Retinoid-Loaded Liposomes
| Liposome Composition | Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PC | Thin-film hydration | 4000 ± 3000 | Not reported | Not reported | [6] |
| PC with 10% Cholesterol | Thin-film hydration | 3000 ± 3000 | Not reported | Not reported | [6] |
| Soybean PC with Sterols | Thin-film hydration | Similar to PC alone | Not reported | Not reported | [5] |
Table 3: Stability of Retinol in Liposomes under Different Storage Conditions
| Liposome Composition | Storage Temperature (°C) | Storage Condition | Remaining Retinol after 10 days (%) | Reference |
| PC Liposomes (PCL) | 4 | Light | 38.0 | [5] |
| PCL + Cholesterol (CHL) | 4 | Light | 49.0 | [5] |
| PCL | 25 | Dark | 58.4 (after 6 days) | [5] |
| CHL | 25 | Dark | 70.2 (after 6 days) | [5] |
Conclusion
The protocols and data presented provide a comprehensive guide for the successful incorporation of this compound into liposomes. By carefully selecting the preparation method, lipid composition, and storage conditions, it is possible to formulate stable and efficient delivery systems for this promising therapeutic agent. The characterization techniques outlined are crucial for ensuring the quality, reproducibility, and ultimate in vivo performance of the liposomal formulation. Further optimization of these protocols for this compound specifically may be required to achieve desired product specifications.
References
- 1. Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Liposome encapsulated vitamin A compounds exhibit greater stability and diminished toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the stability of retinol in liposomes with cholesterol, β-sitosterol, and stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Retinol Stabilized in Phosphatidylcholine Vesicles with and without Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formulation and Evaluation of Retinoic Acid Loaded Quatsomes for Topical Application - Journal of Young Pharmacists [jyoungpharm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Retinyl Bromide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of retinyl bromide for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from retinol?
A1: The most prevalent and effective method for converting retinol to this compound is the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to achieve the transformation under mild conditions.[1][2][3][4] An alternative, though less common, approach involves the use of phosphorus tribromide (PBr₃).
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: Several parameters are crucial for a high-yield synthesis:
-
Temperature: The reaction is typically carried out at low temperatures (around 0°C) to minimize side reactions and prevent degradation of the sensitive retinoid structure.[4]
-
Anhydrous Conditions: Retinoids are susceptible to degradation in the presence of water. Therefore, using anhydrous solvents and reagents is essential.
-
Light Protection: this compound is highly sensitive to light and can undergo isomerization or degradation. All experimental steps should be performed in the dark or under red light.
-
Inert Atmosphere: To prevent oxidation, the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[4]
-
Purity of Starting Material: The purity of the starting all-trans-retinol is critical for a clean reaction and high yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (retinol) from the product (this compound).[5][6] The disappearance of the retinol spot and the appearance of a new, less polar spot corresponding to this compound indicate the progression of the reaction.
Q4: What is the best method for purifying the synthesized this compound?
A4: Flash column chromatography is the recommended method for purifying this compound from the reaction mixture.[5][6][7][8] Due to the sensitivity of retinoids, it is advisable to use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent degradation on the column.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., old triphenylphosphine or carbon tetrabromide).2. Presence of water in the reaction mixture.3. Insufficient reaction time or temperature. | 1. Use freshly opened or purified reagents.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. If the reaction is sluggish at 0°C, consider slowly warming it to room temperature. |
| Multiple Spots on TLC (Besides Starting Material and Product) | 1. Degradation of retinol or this compound due to light or heat exposure.2. Side reactions due to impurities in the starting material or reagents.3. Isomerization of the polyene chain. | 1. Protect the reaction from light at all stages and maintain a low temperature.2. Use highly pure starting materials and reagents.3. Work quickly and avoid prolonged exposure to conditions that could promote isomerization. |
| Product Degradation During Purification | 1. Acidic silica gel causing decomposition.2. Prolonged exposure to the stationary phase.3. Use of chlorinated solvents which can generate acidic impurities. | 1. Deactivate the silica gel with triethylamine.2. Perform flash chromatography as quickly as possible.3. Use non-chlorinated solvents like hexanes and ethyl acetate for chromatography. |
| Difficulty in Removing Triphenylphosphine Oxide | 1. Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be difficult to separate from the product.[3] | 1. Optimize the chromatography conditions, potentially using a gradient elution.2. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be attempted prior to chromatography. |
Experimental Protocols
Synthesis of this compound via the Appel Reaction
This protocol describes the conversion of all-trans-retinol to all-trans-retinyl bromide using triphenylphosphine and carbon tetrabromide.
Materials:
-
All-trans-retinol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexanes
-
Anhydrous ethyl acetate
-
Triethylamine (Et₃N)
-
Silica gel (for flash chromatography)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve all-trans-retinol (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. To this stirred solution, add triphenylphosphine (1.5 eq) followed by the portion-wise addition of carbon tetrabromide (1.3 eq).[4]
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., 10% ethyl acetate in hexanes). The reaction is typically complete within 30 minutes.[4]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is recommended to use a solvent system containing a small amount of triethylamine (e.g., 0.5%) to prevent product degradation. A typical eluent is a gradient of ethyl acetate in hexanes.
-
Product Isolation: Collect the fractions containing the this compound (identified by TLC) and concentrate them under reduced pressure at a low temperature. The final product should be a pale yellow solid.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (-20°C or below) to prevent degradation.
Data Presentation
Table 1: Reaction Parameters and Expected Yields
| Parameter | Condition | Expected Yield | Notes |
| Temperature | 0°C to Room Temperature | 70-85% | Lower temperatures favor cleaner reactions. |
| Solvent | Anhydrous Dichloromethane | - | Other aprotic solvents like THF can also be used. |
| Reaction Time | 30-60 minutes | - | Monitor by TLC for completion. |
| Purification | Flash Chromatography | - | Deactivated silica gel is recommended. |
Visualizations
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Retinyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with retinyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent instability. Like other retinoids, it is highly susceptible to degradation by light, heat, and oxygen. Its reactivity as an alkyl bromide also makes it prone to hydrolysis and elimination reactions. Key challenges include preventing the formation of byproducts such as anhydro-retinol and retinol, and avoiding isomerization of the polyene chain. All purification steps should be conducted under dim red light, in an inert atmosphere (e.g., argon or nitrogen), and at low temperatures whenever possible.
Q2: Which chromatographic technique is best suited for this compound purification?
Both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) can be used for the separation of retinoids.[1][2] For preparative purification of this compound, normal-phase chromatography using a silica gel column is a common choice. This technique effectively separates retinoids based on polarity.[1] A non-polar mobile phase, such as a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, allows for good resolution.
Q3: What are the common impurities found in crude this compound?
Common impurities include unreacted starting material (retinol), degradation products like anhydro-retinol (Vitamin A Impurity B) and retro-vitamin A (Vitamin A Impurity C), and isomers of this compound.[][4] Hydrolysis of the bromide can also lead to the formation of retinol. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q4: How should I handle and store purified this compound?
Purified this compound should be stored under an inert atmosphere, protected from light, and at low temperatures (ideally -20°C or lower). It is advisable to store it as a solution in a degassed, anhydrous, non-polar solvent to minimize degradation. Avoid contact with water and protic solvents to prevent hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Degradation during chromatography. - Hydrolysis of the product. - Incomplete elution from the column. | - Work quickly and at low temperatures. - Use anhydrous solvents and an inert atmosphere. - Gradually increase the polarity of the mobile phase to ensure all product is eluted. |
| Presence of a yellow/orange color in the purified product | - Residual carotenoid-like impurities. - Formation of degradation products. | - Repeat the chromatographic purification. - Ensure all steps are performed under an inert atmosphere and protected from light. |
| Product decomposes during solvent removal | - High temperatures during evaporation. - Presence of oxygen. | - Use a rotary evaporator at low temperature and reduced pressure. - Ensure the system is purged with an inert gas before and after evaporation. |
| Multiple spots on TLC after purification | - Isomerization of the polyene chain. - Incomplete separation of impurities. | - Minimize exposure to light and heat. - Optimize the mobile phase for better separation during chromatography. |
Data Presentation
| Retinoid | Condition | Time | Degradation (%) |
| Retinol | 25°C | 6 months | 0-80%[5][6] |
| Retinol | 40°C | 6 months | 40-100%[5][6] |
| Retinyl Palmitate | 60°C, 70% RH | 10 days | ~25% (in the presence of toasted wheat bran)[7] |
| Retinyl Palmitate | 60°C, 70% RH | 10 days | ~78% (in the presence of native wheat bran)[7] |
Experimental Protocols
Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound using normal-phase column chromatography. All steps must be performed under dim red light and an inert atmosphere.
Materials:
-
Crude this compound
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Anhydrous hexane
-
Anhydrous ethyl acetate
-
Degassed solvents
-
Glass column with a stopcock
-
Collection tubes
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Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in anhydrous hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of anhydrous hexane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with anhydrous hexane. Gradually increase the polarity of the mobile phase by adding small percentages of anhydrous ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Use a suitable mobile phase (e.g., 10% ethyl acetate in hexane) and visualize the spots under a UV lamp.
-
Pooling and Solvent Removal: Combine the fractions containing the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C).
-
Storage: Immediately store the purified product under an inert atmosphere, protected from light, at -20°C or below.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
troubleshooting common side reactions with retinyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinyl bromide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guides
Problem 1: Low Yield During this compound Synthesis from Retinol
Question: I am synthesizing this compound from all-trans-retinol using phosphorus tribromide (PBr₃), but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of this compound from retinol are often attributed to several side reactions and procedural issues. The primary concerns are the inherent instability of the retinoid backbone and the reactivity of the reagents.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Retinol/Retinyl Bromide | Retinoids are sensitive to light, acid, and heat.[1] Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and in the dark or using amber-colored glassware. Maintain low temperatures (-20°C to 0°C) during the addition of PBr₃. |
| Isomerization | The acidic nature of PBr₃ can catalyze the isomerization of the all-trans double bond system to various cis-isomers, which may be harder to isolate and may not be the desired product.[2] Use a non-polar, aprotic solvent like anhydrous diethyl ether or hexane to minimize side reactions. The addition of a hindered, non-nucleophilic base (e.g., 2,6-lutidine) can scavenge the HBr byproduct that contributes to isomerization. |
| Formation of Anhydroretinol | Elimination of HBr from this compound or dehydration of unreacted retinol can lead to the formation of the highly conjugated anhydroretinol, a common and often colorful impurity.[3] Ensure strictly anhydrous conditions and use a minimal excess of PBr₃. The reaction should be quenched promptly upon completion. |
| Incomplete Reaction | Insufficient PBr₃ or reaction time can lead to incomplete conversion of retinol. Monitor the reaction by thin-layer chromatography (TLC) to determine the point of maximum conversion. |
Problem 2: Appearance of Multiple Products in Nucleophilic Substitution Reactions
Question: When I perform a nucleophilic substitution reaction with this compound, I observe multiple products on my TLC and HPLC, even when the starting material is pure. Why is this happening?
Answer:
The formation of multiple products in nucleophilic substitution reactions of this compound is a common issue arising from the allylic nature of the substrate. This compound can react through both Sₙ1 and Sₙ2 pathways, as well as their allylic rearrangement counterparts, Sₙ1' and Sₙ2'.
-
Sₙ2 Reaction: Direct displacement of the bromide by the nucleophile.
-
Sₙ1 Reaction: Formation of a resonance-stabilized allylic carbocation, which can be attacked by the nucleophile at different positions.
-
Sₙ2' Reaction: The nucleophile attacks the γ-carbon of the polyene system, leading to a concerted rearrangement of the double bonds and expulsion of the bromide.[4]
-
Sₙ1' Reaction: Similar to Sₙ1, but the nucleophilic attack occurs at a different position of the carbocation intermediate, resulting in a rearranged product.[1]
Troubleshooting Strategies:
| Factor | To Favor Sₙ2 (Direct Substitution) | To Favor Sₙ1/Sₙ1' (Rearrangement) |
| Nucleophile | Use a strong, non-bulky nucleophile. | Use a weak or neutral nucleophile. |
| Solvent | Use a polar aprotic solvent (e.g., acetone, DMF). | Use a polar protic solvent (e.g., ethanol, water). |
| Leaving Group | Bromide is a good leaving group, favoring both pathways. | Not easily modulated. |
| Steric Hindrance | Sₙ2 is sensitive to steric hindrance at the α-carbon. | Sₙ1 is favored by steric hindrance that disfavors the Sₙ2 pathway. |
Experimental Workflow for Analyzing Product Distribution:
Caption: Workflow for Investigating Nucleophilic Substitution Reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common geometric isomers of this compound I might encounter?
A1: The most common isomers are the all-trans and various cis isomers, particularly 9-cis and 13-cis-retinyl bromide.[2] Isomerization can be induced by light, heat, or acidic/basic conditions. It is crucial to handle this compound and its precursors in the dark and under neutral pH to minimize isomerization.
Q2: How can I effectively purify this compound?
A2: Purification of this compound is challenging due to its instability. Flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate mixtures) is a common method. It's important to use deactivated silica gel (by adding a small percentage of a non-nucleophilic base like triethylamine to the eluent) to prevent degradation on the column. All purification steps should be carried out quickly, at low temperatures, and protected from light. High-performance liquid chromatography (HPLC) on a normal-phase column can also be used for high-purity samples.[5]
Q3: My Wittig reaction using this compound is giving low yields and a lot of triphenylphosphine oxide. How can I improve this?
A3: The Wittig reaction converts aldehydes or ketones to alkenes.[6] Low yields when using this compound can be due to several factors:
-
Instability of the Ylide: The phosphonium ylide derived from this compound can be unstable. It should be generated in situ at low temperatures and used immediately.
-
Side Reactions of the Ylide: The ylide can react with itself or other species in the reaction mixture.
-
Difficult Purification: The main byproduct, triphenylphosphine oxide, can be difficult to separate from the desired alkene product.
Troubleshooting Tips for the Wittig Reaction:
| Issue | Solution |
| Ylide Formation | Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent (e.g., THF, diethyl ether). |
| Reaction Conditions | Add the aldehyde or ketone slowly to the pre-formed ylide at low temperature to control the reaction rate and minimize side reactions. |
| Purification | Triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane and filtering. Column chromatography is often necessary for complete removal. |
Q4: What is anhydroretinol and how can I avoid its formation?
A4: Anhydroretinol is a degradation product of retinol and its derivatives, including this compound. It is formed by the elimination of a molecule of water (from retinol) or hydrogen bromide (from this compound).[3] Its formation is promoted by acidic conditions and heat. To avoid its formation, ensure all reagents and solvents are anhydrous and that the reaction is run at low temperatures. If acidic byproducts are generated, they should be neutralized or scavenged.
Experimental Protocols
Synthesis of all-trans-Retinyl Bromide from all-trans-Retinol
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve all-trans-retinol (1 equivalent) in anhydrous diethyl ether in a three-neck flask equipped with a dropping funnel and a magnetic stirrer. The flask should be protected from light.
-
Cooling: Cool the solution to -20°C using a suitable cooling bath.
-
Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃, ~0.4 equivalents) in anhydrous diethyl ether dropwise to the cooled retinol solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (hexane/ethyl acetate, 9:1 v/v). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the retinol has been consumed, quench the reaction by slowly adding ice-cold water.
-
Extraction: Separate the organic layer and wash it sequentially with cold saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
-
Purification: The crude this compound should be used immediately or purified by flash chromatography on deactivated silica gel.
Signaling Pathway of Retinoid Metabolism and Degradation:
Caption: Key Pathways in Retinoid Metabolism and Side Reactions.
Wittig Reaction of this compound with an Aldehyde
This protocol provides a general framework for the Wittig olefination using this compound.
-
Phosphonium Salt Formation: React this compound (1 equivalent) with triphenylphosphine (1 equivalent) in a suitable solvent like acetonitrile or toluene at a slightly elevated temperature (e.g., 60-80°C) for several hours to form the retinyltriphenylphosphonium bromide salt. The salt often precipitates and can be collected by filtration.
-
Ylide Generation: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78°C. Add a strong base such as n-butyllithium (1 equivalent) dropwise. The formation of the deep red or orange ylide indicates a successful reaction.
-
Aldehyde Addition: Slowly add a solution of the desired aldehyde (1 equivalent) in anhydrous THF to the ylide solution at -78°C.
-
Reaction and Workup: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC. Quench the reaction with saturated ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
Logical Flow of a Wittig Reaction:
Caption: Step-wise Progression of the Wittig Reaction.
References
- 1. Retinoid metabolism in spontaneously transformed mouse fibroblasts (Balb/c 3T12-3 cells): enzymatic conversion of retinol to anhydroretinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. open.bu.edu [open.bu.edu]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
proper handling and storage of light-sensitive retinyl bromide
This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving light-sensitive retinyl bromide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it light-sensitive?
This compound is a derivative of retinol (Vitamin A) where the hydroxyl group has been replaced by a bromine atom. Its structure contains a conjugated polyene chain which is susceptible to degradation upon exposure to light, leading to isomerization and oxidation. This light sensitivity is a critical factor to consider during its handling and use in experiments.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound, similar to other retinoids, are isomerization of the double bonds and oxidation.[1] Light and heat can promote the conversion of the all-trans isomer to various cis isomers, altering its biological activity.[1] Oxidation can lead to the formation of epoxides and other oxygenated derivatives, particularly at the cyclohexene ring and the polyene chain.[1]
Q3: How should I handle this compound to minimize degradation?
Due to its sensitivity, all manipulations involving this compound should be performed under subdued light, preferably in a dark room or using amber-colored glassware. It is also advisable to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid contact with strong acids, bases, and oxidizing agents.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere. For long-term storage, it should be protected from light by wrapping the container in aluminum foil or using an amber vial.
Experimental Protocols
Synthesis of this compound from Retinol via the Appel Reaction
This protocol describes the conversion of all-trans-retinol to all-trans-retinyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This method is advantageous due to its mild reaction conditions.[2][3]
Materials:
-
all-trans-Retinol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen) and subdued light, dissolve all-trans-retinol (1 equivalent) in anhydrous DCM in a flask wrapped in aluminum foil.
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine (1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, ensuring the column is protected from light.
-
Collect the fractions containing this compound, combine them, and remove the solvent under reduced pressure.
-
Dry the resulting solid under vacuum to obtain pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉Br | --INVALID-LINK-- |
| Molecular Weight | 349.35 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to orange solid | Inferred from related retinoids |
| Solubility | Soluble in organic solvents like dichloromethane, hexane, and ethers | Inferred from related retinoids |
Table 2: Comparative Stability of Retinoids (as a proxy for this compound)
| Retinoid | Condition | Degradation after 6 months | Source |
| Retinol | 25°C, dark | 0-80% | [1] |
| Retinol | 40°C, dark | 40-100% | [1] |
| Retinyl Palmitate | 25°C, dark | 0-80% | [1] |
| Retinyl Palmitate | 40°C, dark | 40-100% | [1] |
Troubleshooting Guides
Issue 1: Low or no yield of this compound during synthesis.
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Possible Cause A: Degradation of retinol starting material.
-
Solution: Ensure the retinol used is of high purity and has been stored correctly (in the dark, under inert gas, at low temperature).
-
-
Possible Cause B: Moisture in the reaction.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. The reaction should be carried out under a strictly inert atmosphere.
-
-
Possible Cause C: Incomplete reaction.
-
Solution: Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or allowing it to slowly warm to room temperature.
-
-
Possible Cause D: Degradation of the product during workup.
-
Solution: Perform the purification steps (especially column chromatography) quickly and with protection from light. Avoid excessive heat when removing solvents.
-
Issue 2: Presence of impurities in the final product.
-
Possible Cause A: Triphenylphosphine oxide.
-
Solution: This is a common byproduct of the Appel reaction.[3] It can usually be removed by careful column chromatography. Multiple columns may be necessary for high purity.
-
-
Possible Cause B: Isomerized forms of this compound.
-
Solution: Minimize exposure to light and heat throughout the synthesis and purification process. Use of a non-polar solvent system for chromatography can sometimes help separate isomers.
-
-
Possible Cause C: Unreacted starting material.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust the stoichiometry of the reagents.
-
Issue 3: Inconsistent results in experiments using this compound.
-
Possible Cause A: Degradation of this compound stock solution.
-
Solution: Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, store it at low temperature, in the dark, under an inert atmosphere, and for a limited time.
-
-
Possible Cause B: Reactivity with other components in the experiment.
-
Solution: this compound is an alkyl halide and can react with nucleophiles. Consider the compatibility of this compound with other reagents in your experimental setup.
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Simplified mechanism of the Appel reaction for synthesizing this compound.
References
degradation products of retinyl bromide and their identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with retinyl bromide. The information provided is based on the known chemistry of retinoids and alkyl halides, as direct experimental data on the degradation of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, like other retinoids, is highly susceptible to degradation from exposure to:
-
Light: UV and visible light can induce isomerization of the polyene chain and may also lead to the formation of photodecomposition products.[1][2]
-
Heat: Elevated temperatures can accelerate the rate of degradation, leading to isomerization and other decomposition reactions.[1][2]
-
Oxygen: The conjugated double bond system of the retinoid backbone is prone to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives.[3]
-
Acids: Acidic conditions can cause rearrangement of the double bonds to form retro-retinoids and dehydration to yield anhydroretinol.[4][5]
-
Solvents: Protic and nucleophilic solvents can react with this compound, leading to solvolysis products where the bromide is replaced by a solvent molecule or its conjugate base.[6][7]
Q2: What are the likely degradation products of this compound?
A2: Based on the known reactivity of retinoids and alkyl bromides, the degradation of this compound can be expected to yield a variety of products. These can be broadly categorized as follows:
-
Isomers: Cis/trans isomers of this compound can form upon exposure to light or heat.[4]
-
Solvolysis Products: In the presence of nucleophilic solvents (e.g., water, alcohols, carboxylic acids), the bromide ion can be displaced to form retinol, retinyl ethers, or other retinyl esters, respectively.[6][7]
-
Elimination Products: The presence of a base can promote the elimination of hydrogen bromide (HBr) to form anhydroretinol.[5]
-
Oxidation Products: Exposure to oxygen can lead to the formation of various oxidized species, such as retinyl epoxides and aldehydes.[3]
-
Rearrangement Products: Acidic conditions can catalyze the rearrangement of the conjugated system to form retro-retinoids.[4][5]
Q3: How does the stability of this compound compare to other retinyl esters like retinyl palmitate or acetate?
A3: While direct comparative stability data for this compound is scarce, it is expected to be less stable than retinyl esters with less reactive leaving groups, such as retinyl palmitate or acetate. The bromide ion is a good leaving group, making this compound more susceptible to nucleophilic substitution (solvolysis) and elimination reactions.[6] In contrast, retinyl palmitate and acetate are generally more stable, though they are still prone to degradation by light, heat, and oxidation.[8][9][10]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram after storing my this compound sample.
-
Possible Cause: Your this compound sample has likely degraded. The new peaks could correspond to isomers, solvolysis products, or oxidation products.
-
Troubleshooting Steps:
-
Analyze the sample immediately after preparation: This will provide a baseline chromatogram.
-
Protect from light and heat: Store samples in amber vials at low temperatures (e.g., -20°C or -80°C) and minimize exposure to ambient light during handling.[11]
-
Use an inert atmosphere: If possible, handle and store samples under an inert gas like nitrogen or argon to prevent oxidation.[4]
-
Identify the degradation products: Use techniques like HPLC-MS and NMR to identify the structures of the unknown peaks. The mass difference between the parent compound and the degradation products can provide clues about the type of degradation (e.g., loss of Br, addition of a solvent molecule).
-
Issue 2: The yield of my reaction involving this compound is consistently low.
-
Possible Cause: The this compound starting material may be degrading before or during the reaction. The reaction conditions (solvent, temperature, pH) may also be promoting degradation.
-
Troubleshooting Steps:
-
Check the purity of your this compound: Use a fresh sample or purify the existing stock if degradation is suspected.
-
Optimize reaction conditions:
-
Solvent: Use a non-nucleophilic, aprotic solvent if solvolysis is a concern.
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
pH: Avoid acidic or strongly basic conditions if possible.
-
-
Work under an inert atmosphere and in the dark: This will minimize oxidative and light-induced degradation.
-
Data Presentation
Table 1: Potential Degradation Products of this compound and Their Identification
| Degradation Product Category | Specific Examples | Formation Conditions | Analytical Identification |
| Isomers | cis-Retinyl bromide | Light, heat | HPLC-UV (different retention time), NMR (changes in chemical shifts and coupling constants) |
| Solvolysis Products | Retinol, Retinyl ethers (e.g., retinyl methoxide), Retinyl esters (e.g., retinyl acetate) | Protic/nucleophilic solvents (water, alcohols, carboxylic acids) | HPLC-MS (mass change corresponding to -Br + -OH, -OR, -OCOR), NMR |
| Elimination Products | Anhydroretinol | Basic conditions, heat | HPLC-MS (mass change corresponding to loss of HBr), UV-Vis (shift in λmax), NMR |
| Oxidation Products | Retinyl epoxides, Retinaldehyde, Retinoic acid | Oxygen, light | HPLC-MS (mass change corresponding to addition of oxygen atoms), NMR |
| Rearrangement Products | retro-Retinoids | Acidic conditions | UV-Vis (shift in λmax), NMR |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Detecting this compound Degradation
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable organic solvent (e.g., hexane, isopropanol, or acetonitrile). Prepare samples under low light conditions.
-
HPLC System:
-
Column: A C18 or C30 reversed-phase column is typically used for retinoid separation.
-
Mobile Phase: A gradient of acetonitrile and water, or an isocratic mixture of solvents like methanol and acetonitrile can be effective.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detector: UV-Vis detector set to the λmax of retinyl compounds (around 325-360 nm).
-
-
Procedure: a. Inject a freshly prepared sample of this compound to establish the retention time of the parent compound. b. Inject the aged or experimental sample. c. Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent peak. The retention times of degradation products will likely differ from that of this compound.
Protocol 2: HPLC-MS/MS for Identification of Degradation Products
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
LC-MS/MS System:
-
HPLC: Use an HPLC system as described above, coupled to a mass spectrometer.
-
Mass Spectrometer: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source is suitable.
-
Ionization Mode: Positive ion mode is generally used for retinoids.
-
-
Procedure: a. Run the sample through the LC-MS/MS system. b. Analyze the mass spectra of the peaks observed in the chromatogram. c. Compare the m/z values of the observed peaks to the expected masses of potential degradation products (see Table 1). d. For further structural confirmation, perform MS/MS fragmentation of the parent ions and analyze the resulting fragment ions.
Protocol 3: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: If a degradation product can be isolated in sufficient quantity and purity (e.g., by preparative HPLC), dissolve it in a deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving the complex proton and carbon signals of retinoids.
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can reveal changes in the stereochemistry of the double bonds (isomerization) and modifications to the side chain.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity of protons and carbons, which is crucial for the unambiguous structural elucidation of unknown degradation products.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for the identification of this compound degradation products.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Conversion of Retinyl Palmitate to Retinol by Wheat Bran Endogenous Lipase Reduces Vitamin A Stability [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US5744148A - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions - Google Patents [patents.google.com]
- 11. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Retinyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with retinyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical synthesis, helping you to overcome the low reactivity of this compound and achieve your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often considered unreactive in standard nucleophilic substitution reactions?
This compound's low reactivity in classic SN2 reactions can be attributed to several factors:
-
Steric Hindrance: The bulky β-ionone ring and the methyl groups near the carbon-bromine bond sterically hinder the backside attack required for a typical SN2 mechanism.
-
Electronic Effects: The conjugated polyene system can influence the electron density at the reaction center, affecting its electrophilicity.
-
SN1 Inviability: Formation of a primary carbocation is energetically unfavorable, making an SN1 pathway unlikely under standard conditions.
-
Instability: Retinoids are known to be sensitive to heat, light, and acid, which can lead to degradation or isomerization rather than the desired substitution.[1]
Q2: Are there any general tips for improving the success rate of reactions with this compound?
Yes, consider the following general strategies:
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Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the polyene chain.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil, as retinoids are light-sensitive.[1]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to avoid side reactions, such as hydrolysis of the bromide.
-
Moderate Temperatures: Avoid high temperatures which can cause decomposition or isomerization.
Q3: What are some alternative strategies to form carbon-carbon bonds with the retinyl moiety if direct substitution on this compound fails?
If direct coupling with this compound is proving difficult, consider alternative synthetic routes such as:
-
Wittig Reaction: Synthesize a retinyl phosphonium salt from this compound and react it with an aldehyde or ketone to form a new carbon-carbon double bond.[2][3][4]
-
Horner-Wadsworth-Emmons Reaction: This is another olefination reaction that can be used to extend the carbon chain.
-
Palladium-Catalyzed Cross-Coupling Reactions: While challenging, reactions like Suzuki or Sonogashira couplings can be attempted with careful optimization of catalysts, ligands, and reaction conditions.
Troubleshooting Guides
Issue 1: Low to No Conversion in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reactivity of this compound | 1. Activate the Leaving Group: Add a Lewis acid (e.g., ZnCl₂, AgBF₄) to polarize the C-Br bond and facilitate its departure. Use stoichiometric amounts for best results. 2. Increase Nucleophile Strength: Use a stronger, less sterically hindered nucleophile. If using an alcohol, convert it to the more nucleophilic alkoxide with a strong base (e.g., NaH). |
| Steric Hindrance | 1. Consider an SN1-like Pathway: Use polar protic solvents (e.g., methanol, ethanol) in combination with a Lewis acid to encourage ionization of the bromide, forming a resonance-stabilized allylic cation. Note that this may lead to a mixture of products. 2. Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can help shuttle the nucleophile to the substrate.[5] |
| Degradation of Starting Material | 1. Confirm Starting Material Integrity: Before starting the reaction, check the purity of your this compound using NMR or HPLC. 2. Optimize Reaction Conditions: Run the reaction at a lower temperature for a longer duration. |
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity or Decomposition | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and facilitate oxidative addition. 2. Catalyst Precursor: Use a pre-formed palladium(0) catalyst (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst. |
| Failed Transmetalation | 1. Base Selection (Suzuki): The choice of base is critical for activating the boronic acid.[6] Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Copper Co-catalyst (Sonogashira): Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and active.[7][8] Consider "copper-free" Sonogashira conditions if copper is suspected to cause decomposition.[9] |
| Homocoupling of the Coupling Partner | 1. Slow Addition: Add the this compound slowly to the reaction mixture containing the catalyst and the coupling partner to maintain a low concentration of the bromide. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organoboron or alkyne coupling partner. |
Issue 3: Difficulty in Forming Retinyl Phosphonium Salt for Wittig Reaction
| Potential Cause | Troubleshooting Suggestion |
| Low Reactivity of this compound with Triphenylphosphine | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., in refluxing toluene or acetonitrile) to drive the SN2 reaction forward. Monitor for decomposition. 2. Use a More Nucleophilic Phosphine: Consider using a more electron-rich trialkylphosphine, but be aware that the resulting ylide will be more reactive and may be less stable. |
| Decomposition of the Phosphonium Salt | 1. Immediate Use: Generate the phosphonium ylide in situ and use it immediately in the Wittig reaction without isolation. 2. Anhydrous Conditions: Ensure strictly anhydrous conditions during the formation and handling of the ylide, as it is sensitive to water.[4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This is a representative protocol based on general knowledge of Suzuki couplings and should be optimized for specific substrates.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., SPhos, 5.5 mol%), and the aryl/vinyl boronic acid (1.2 equivalents).
-
Reaction Setup: Add anhydrous base (e.g., K₃PO₄, 2.5 equivalents) and a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Wittig Olefination via a Retinyl Phosphonium Salt
This is a representative two-step protocol based on general knowledge of the Wittig reaction and should be optimized.
Step A: Formation of the Retinylphosphonium Bromide
-
Reaction Setup: In a flame-dried, foil-wrapped round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the formation of the solid phosphonium salt.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated phosphonium salt can be collected by filtration, washed with cold toluene, and dried under vacuum.
Step B: Wittig Reaction
-
Ylide Formation: Suspend the dried retinyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in a flame-dried, foil-wrapped flask under argon at -78 °C.
-
Deprotonation: Add a strong base (e.g., n-butyllithium, 1.0 equivalent) dropwise until the characteristic orange/red color of the ylide persists.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizations
Caption: Workflow for a Suzuki-Miyaura coupling reaction with this compound.
Caption: A logical troubleshooting workflow for reactions involving this compound.
References
- 1. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
Technical Support Center: Quenching Retinyl Bromide Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with retinyl bromide. The information is based on general principles of organic chemistry applicable to reactive allylic halides, as direct literature on quenching this compound is limited.
Troubleshooting Guide
Q1: My reaction mixture turned dark brown/black after adding the quenching agent. What happened?
A: This often indicates degradation of the retinoid structure. Retinoids are highly sensitive to strong acids, light, and oxidation. The quenching process itself, if not controlled, can lead to decomposition.
-
Possible Cause 1: Acid-Catalyzed Decomposition. Retinoids are unstable in acidic conditions, which can cause isomerization or dehydration. Some quenching procedures might inadvertently create an acidic environment.
-
Troubleshooting:
-
Before quenching the entire reaction, take a small aliquot and test its stability with your chosen quenching agent.[1]
-
Use a buffered quench or a mildly basic quenching solution (e.g., saturated sodium bicarbonate) to neutralize any acid present.
-
Ensure your quenching agent is not inherently acidic.
-
-
Possible Cause 2: Oxidation. The polyene system of retinoids is susceptible to oxidation, which can be accelerated by heat generated during quenching.
-
Troubleshooting:
-
Perform the quench at a low temperature (e.g., in an ice bath).
-
Degas your quenching solution before use to remove dissolved oxygen.
-
Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the reaction mixture before workup if compatible with your desired product.
-
-
Possible Cause 3: Light Exposure. Retinoids are notoriously light-sensitive.
-
Troubleshooting:
-
Protect your reaction vessel from light at all stages, including the quench and workup, by wrapping it in aluminum foil.
-
Q2: After quenching and workup, my product yield is very low, and I can't find my desired compound.
A: This could be due to several factors, including the solubility of your product or its instability during the workup process.
-
Possible Cause 1: Product is water-soluble. While this compound itself is not water-soluble, the quenching product (e.g., retinol from hydrolysis) might have some solubility in the aqueous layer, especially if organic solvents are also present.
-
Troubleshooting:
-
Check the aqueous layer for your product using an appropriate analytical method (e.g., TLC, LC-MS).[1]
-
If the product is in the aqueous layer, perform back-extraction with a suitable organic solvent.
-
-
Possible Cause 2: Emulsion formation during workup. The presence of both organic and aqueous layers with certain solvents can lead to the formation of an emulsion, making separation difficult and leading to product loss.
-
Troubleshooting:
-
Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
-
If using solvents like THF, it's often better to remove them via rotary evaporation before the aqueous workup.[2]
-
-
Possible Cause 3: Product instability during workup. As mentioned, retinoids are sensitive. The extended time and exposure to different conditions during a lengthy workup can lead to degradation.
-
Troubleshooting:
-
Minimize the time of the workup procedure.
-
Ensure all solvents and solutions are cold.
-
If your product is sensitive to acid or base, use neutral washes.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching a reaction involving this compound?
A: The goal of quenching is to neutralize the reactive this compound. This is typically achieved by adding a nucleophile to react with the electrophilic carbon of the C-Br bond. Common strategies include:
-
Hydrolysis: Adding water or an aqueous solution to convert the this compound to retinol. This is a common and straightforward method.[3][4][5]
-
Alcoholysis: Adding an alcohol (e.g., methanol, ethanol) to form a retinyl ether. This can be useful if retinol itself is not the desired final product.
-
Aminolysis: Using a primary or secondary amine to form a retinyl amine.
-
Buffered Quench: Using a solution like saturated aqueous ammonium chloride (NH4Cl) or sodium bicarbonate (NaHCO3) to both quench the this compound and control the pH.[2][6]
Q2: How do I choose the right quenching agent for my specific reaction?
A: The choice of quenching agent depends on several factors:
-
Desired Product: If you want to isolate retinol, a simple water or buffered aqueous quench is suitable. If you want to form a derivative, you would choose the corresponding alcohol or amine.
-
Reaction Conditions: Consider the other components in your reaction mixture. If you have acid-sensitive groups, a basic or neutral quench is necessary.
-
Scale of the Reaction: For large-scale reactions, the exothermicity of the quench needs to be carefully managed by slow addition and cooling.
Q3: What are the signs of an effective quench?
A: A successful quench will result in the complete consumption of the starting this compound. This can be monitored by thin-layer chromatography (TLC) or other analytical techniques. You should see the disappearance of the this compound spot and the appearance of a new spot corresponding to your quenched product.
Q4: Can I use a reducing agent to quench the reaction?
A: While some reactions are quenched with reducing agents like sodium borohydride or lithium aluminum hydride, this would be unconventional for quenching this compound unless you specifically want to reduce other functional groups in the molecule. A simple nucleophilic quench is generally sufficient and more common for alkyl halides.
Data Presentation: Comparison of Quenching Agents
| Quenching Agent Class | Examples | Advantages | Disadvantages | Key Considerations |
| Water/Aqueous Solutions | H₂O, sat. NaHCO₃, sat. NH₄Cl | Readily available, inexpensive, effective at hydrolysis. Buffered solutions control pH. | Can form emulsions. Product may have some water solubility. | Control temperature during addition. Use brine to break emulsions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form stable ether products. Can be less exothermic than water. | Product is a derivative, not retinol. May require removal of excess alcohol. | Ensure alcohol is compatible with other functional groups. |
| Amines | Diethylamine, Triethylamine | Can form stable amine products. Can also act as a base to neutralize acid. | Product is a derivative. Amines can be difficult to remove. | Use in a well-ventilated fume hood. |
Experimental Protocols
Protocol 1: General Quenching with Saturated Sodium Bicarbonate
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase.
-
Continue addition until the this compound is no longer detected by TLC.
-
Proceed with the standard aqueous workup: dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate), separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Methanol
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous methanol dropwise with stirring.
-
Allow the mixture to stir at 0 °C for 15-30 minutes, monitoring the reaction by TLC until the this compound is consumed.
-
Remove the excess methanol under reduced pressure.
-
Proceed with an aqueous workup as described in Protocol 1 to remove any water-soluble byproducts.
Visualizations
Caption: General workflow for quenching and working up a this compound reaction.
Caption: Troubleshooting logic for low product yield in retinoid reactions.
References
- 1. How To [chem.rochester.edu]
- 2. scribd.com [scribd.com]
- 3. 312. The neutral hydrolysis of some allyl and benzyl halides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. US3287413A - Hydrolysis of allylic halides - Google Patents [patents.google.com]
- 5. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on Retinyl Bromide Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of retinyl bromide. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols are provided for key procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the solvolysis of this compound?
A1: The solvolysis of this compound is expected to proceed primarily through an S_N_1 (Substitution Nucleophilic Unimolecular) mechanism. This is due to the structure of this compound, which can form a resonance-stabilized allylic carbocation upon departure of the bromide leaving group. This carbocation intermediate is a key feature of the S_N_1 pathway.
Q2: How does the choice of solvent impact the rate of reaction for this compound solvolysis?
A2: The choice of solvent plays a critical role in the rate of S_N_1 reactions. Polar protic solvents, such as water, alcohols (methanol, ethanol), and acetic acid, are known to significantly accelerate the rate of solvolysis for substrates like this compound.[1][2] These solvents can stabilize the transition state and the carbocation intermediate through hydrogen bonding and their high dielectric constants, thereby lowering the activation energy of the reaction.[1]
Q3: What are the general trends in reaction rate with respect to solvent polarity?
A3: For S_N_1 reactions, the rate generally increases with increasing solvent polarity.[1][2] Polar protic solvents are particularly effective at stabilizing the charged intermediates formed during the reaction. The ability of the solvent to solvate both the departing leaving group (bromide ion) and the carbocation intermediate is crucial. Therefore, a more polar and protic solvent will lead to a faster reaction rate.
Q4: Can aprotic polar solvents be used for this compound solvolysis?
A4: While polar aprotic solvents (e.g., acetone, DMSO, DMF) are polar, they are generally less effective at stabilizing the carbocation intermediate of an S_N_1 reaction compared to protic solvents because they lack the ability to form strong hydrogen bonds.[1] In some cases, polar aprotic solvents might even react with the carbocation intermediate, leading to undesired side products.[1] Therefore, for promoting the S_N_1 solvolysis of this compound, polar protic solvents are the preferred choice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not proceed to completion. | 1. Inappropriate solvent choice: Using a non-polar or aprotic polar solvent. 2. Low temperature: Reaction temperature is insufficient to overcome the activation energy. 3. Poor quality of this compound: The starting material may have degraded. | 1. Switch to a more polar protic solvent (e.g., methanol, ethanol, or a mixture with water). 2. Increase the reaction temperature and monitor for any signs of degradation. 3. Ensure the this compound is pure and has been stored properly (protected from light and heat). |
| Multiple unexpected products are observed. | 1. Side reactions with the solvent: The carbocation intermediate may be reacting in unintended ways. 2. Degradation of this compound or products: Retinoids are sensitive to light, heat, and acid. 3. Presence of impurities: Impurities in the solvent or starting material can lead to side reactions. | 1. In alcoholic solvents, ether formation can be a side reaction. Consider using a less nucleophilic solvent or adjusting the temperature. 2. Protect the reaction from light and maintain a controlled temperature. Use degassed solvents to minimize oxidation. 3. Use high-purity, dry solvents and freshly purified this compound. |
| Inconsistent kinetic data. | 1. Fluctuations in temperature: Inconsistent temperature control will lead to variable reaction rates. 2. Inaccurate concentration measurements: Errors in preparing solutions or in the analytical method. 3. Solvent evaporation: Loss of solvent during the experiment will change reactant concentrations. | 1. Use a thermostated reaction vessel to maintain a constant temperature. 2. Calibrate all analytical equipment and use precise techniques for solution preparation. 3. Ensure the reaction vessel is properly sealed to prevent solvent evaporation. |
| Precipitation of starting material or product. | 1. Poor solubility: this compound or the solvolysis product may not be sufficiently soluble in the chosen solvent. 2. Reaction with impurities: Precipitation could be due to an insoluble side product. | 1. Choose a solvent in which both the reactant and product are soluble at the reaction temperature. A co-solvent system may be necessary. 2. Analyze the precipitate to identify its composition and address the source of the impurity. |
Data Presentation
Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents a qualitative comparison and expected trends based on the principles of S_N_1 reactions. For research purposes, it is crucial to determine these values experimentally.
Table 1: Expected Relative Solvolysis Rates of this compound in Various Solvents
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Rate |
| Water | Polar Protic | 80.1 | Very Fast |
| Formic Acid | Polar Protic | 58.5 | Very Fast |
| Methanol | Polar Protic | 32.7 | Fast |
| Ethanol | Polar Protic | 24.5 | Moderate |
| Acetic Acid | Polar Protic | 6.2 | Slow |
| Acetone | Polar Aprotic | 20.7 | Very Slow |
| Dichloromethane | Non-Polar | 9.1 | Negligible |
| Hexane | Non-Polar | 1.9 | Negligible |
Note: The expected relative rates are based on the general principles of S_N_1 reactions where higher solvent polarity and protic nature lead to faster rates.
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of this compound Solvolysis by UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the disappearance of this compound, which has a characteristic UV absorbance.
1. Materials:
-
This compound (high purity, stored under inert gas in the dark at low temperature)
-
Anhydrous solvents of choice (e.g., methanol, ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent in a volumetric flask, protected from light.
-
Reaction Initiation: Equilibrate the solvent in a thermostated reaction vessel to the desired temperature. Initiate the reaction by adding a known volume of the this compound stock solution to the solvent.
-
Data Acquisition: At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to a quartz cuvette. Immediately measure the absorbance at the λ_max_ of this compound (around 360 nm, to be determined experimentally in the specific solvent).
-
Data Analysis: The concentration of this compound at each time point can be determined using a pre-established calibration curve (absorbance vs. concentration). The natural logarithm of the concentration of this compound is then plotted against time. A linear plot indicates a first-order reaction, and the negative of the slope gives the pseudo-first-order rate constant (k_obs_).
Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous monitoring of the disappearance of this compound and the appearance of the solvolysis product.
1. Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixtures)
-
This compound and the expected solvolysis product (for use as standards)
-
Anhydrous solvents for the reaction
2. Procedure:
-
Method Development: Develop an HPLC method that effectively separates this compound from the solvolysis product and any potential side products. Determine the retention times and detector response for each compound.
-
Reaction Setup: Initiate the solvolysis reaction in a thermostated vessel as described in Protocol 1.
-
Sample Quenching and Analysis: At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it with a cold, non-reactive solvent (e.g., cold acetonitrile) to stop the reaction. Inject a known volume of the quenched sample into the HPLC system.
-
Data Analysis: Quantify the concentrations of this compound and the product at each time point by comparing their peak areas to calibration curves of the respective standards. Plot the concentration of this compound versus time to determine the reaction rate and order.
Mandatory Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Logical relationship of solvent properties and SN1 reaction rate.
References
strategies to minimize isomerization of retinyl bromide during synthesis
Welcome to the Technical Support Center for the synthesis of retinyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the isomerization of this compound during its synthesis, ensuring the highest possible yield of the desired all-trans isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that can lead to unwanted isomerization.
| Issue | Potential Cause | Recommended Solution |
| High proportion of cis-isomers in the final product. | Exposure to light: Retinoids are highly susceptible to photoisomerization.[1][2] | Conduct the reaction and all subsequent workup and purification steps in the dark or under red light. Use amber glassware or wrap equipment in aluminum foil. |
| Elevated reaction temperature: Heat can provide the energy needed to overcome the activation barrier for isomerization.[3][4] | Maintain a low reaction temperature, ideally between -20 °C and 0 °C, during the bromination step. Pre-cool all solvents and reagent solutions before addition. | |
| Presence of acid: Acidic conditions can catalyze the formation of carbocation intermediates, which can facilitate isomerization.[5] | Use a non-acidic brominating agent or add a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to scavenge any acidic byproducts. | |
| Oxygen exposure: Oxidation can lead to degradation and the formation of various isomers. | Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] Use degassed solvents. | |
| Inappropriate solvent choice: The polarity of the solvent can influence the stability of retinoids. | Use non-polar, aprotic solvents such as hexane, diethyl ether, or toluene. Avoid chlorinated solvents like chloroform and methylene chloride when there is a risk of light exposure, as they can promote isomerization.[1] | |
| Low yield of this compound. | Incomplete reaction: Insufficient reaction time or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure efficient stirring throughout the reaction. |
| Degradation of the product during workup: Exposure to heat, light, or air during extraction and solvent removal. | Perform all workup steps at low temperatures. Use a rotary evaporator at a low temperature to remove the solvent. Store the crude product under an inert atmosphere and in the dark. | |
| Difficulty in purifying all-trans-retinyl bromide. | Similar polarity of isomers: cis and trans isomers can be challenging to separate by column chromatography alone. | Utilize low-temperature crystallization from a non-polar solvent like hexane or pentane to selectively crystallize the less soluble all-trans-isomer.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from retinol while minimizing isomerization?
A1: The two most common methods that can be adapted to minimize isomerization are the reaction with phosphorus tribromide (PBr₃) and the Appel reaction (using carbon tetrabromide and triphenylphosphine).[7] Both methods should be performed at low temperatures (ideally -20 °C to 0 °C), in the dark, and under an inert atmosphere to preserve the all-trans configuration.
Q2: How critical is temperature control during the synthesis?
A2: Temperature control is crucial. Retinoids are thermally labile, and higher temperatures significantly increase the rate of isomerization.[4] Maintaining a consistently low temperature throughout the reaction and workup is one of the most effective strategies to prevent the formation of cis-isomers.
Q3: What is the role of an inert atmosphere in the synthesis?
A3: An inert atmosphere, typically argon or nitrogen, is essential to prevent the oxidation of the polyene chain of this compound.[5] Oxidative degradation can lead to a complex mixture of byproducts and isomers, reducing the yield and purity of the desired all-trans-retinyl bromide.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from the Appel reaction?
A4: Triphenylphosphine oxide can often be removed by crystallization. After the reaction, the crude product can be dissolved in a minimal amount of a suitable solvent and cooled. Triphenylphosphine oxide is often less soluble and will precipitate out. Alternatively, chromatography on silica gel can be effective, though care must be taken to avoid prolonged exposure of the this compound to the silica.
Q5: What are the best practices for storing synthesized this compound?
A5: Store this compound as a solid or in a degassed, non-polar solvent at low temperatures (ideally -20 °C or lower). It should be protected from light by using amber vials and stored under an inert atmosphere (argon or nitrogen). The addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), can also help to improve long-term stability.
Quantitative Data on Isomerization
While specific quantitative data for the isomerization of this compound under various synthetic conditions is not extensively published, the following table provides a qualitative and semi-quantitative summary based on general principles of retinoid chemistry.
| Parameter | Condition 1 | Isomer Distribution (all-trans:cis) | Condition 2 | Isomer Distribution (all-trans:cis) | Reference |
| Temperature | 0 °C to -20 °C | High ratio (e.g., >95:5) | Room Temperature (~25 °C) | Lower ratio (significant increase in cis-isomers) | General principle for retinoids[4] |
| Light Exposure | Dark/Red Light | High ratio (e.g., >95:5) | White Light | Significant isomerization, primarily to 9-cis and 13-cis | [1] |
| Atmosphere | Inert (Argon/Nitrogen) | High ratio (minimal degradation) | Air | Lower ratio due to oxidative degradation and isomerization | General principle for retinoids |
| Solvent | Hexane (non-polar) | High ratio | Chloroform (polar, in light) | Significant isomerization | [1] |
Experimental Protocols
Protocol 1: Synthesis of all-trans-Retinyl Bromide using Phosphorus Tribromide (PBr₃)
This protocol is designed to favor the formation of the all-trans isomer.
Materials:
-
all-trans-Retinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or other suitable non-polar solvent like hexane)
-
Anhydrous pyridine (optional, as an acid scavenger)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The entire procedure must be carried out in the dark or under red light.
-
Dissolution: Dissolve all-trans-retinol in anhydrous diethyl ether in a flask under a positive pressure of inert gas. If using, add a small amount of anhydrous pyridine.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly add a solution of PBr₃ in anhydrous diethyl ether dropwise to the cooled retinol solution with vigorous stirring. The addition should be slow to maintain the low temperature.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC (eluent: hexane/ethyl acetate 9:1). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with cold diethyl ether.
-
Washing: Wash the organic layer sequentially with cold saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
Purification: The crude this compound can be purified by low-temperature crystallization from hexane or pentane.
Protocol 2: Synthesis of all-trans-Retinyl Bromide via the Appel Reaction
Materials:
-
all-trans-Retinol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere and protected from light.
-
Reagent Mixture: In a flask, dissolve triphenylphosphine in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C.
-
Addition of CBr₄: Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane to the triphenylphosphine solution. A yellow to orange precipitate of the bromophosphonium salt should form.
-
Addition of Retinol: Slowly add a solution of all-trans-retinol in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-3 hours, monitoring by TLC.
-
Workup: After completion, the reaction mixture can be filtered to remove some of the triphenylphosphine oxide. The filtrate is then concentrated under reduced pressure at low temperature.
-
Purification: The crude product is purified by dissolving it in a minimal amount of cold hexane and filtering to remove the remaining triphenylphosphine oxide. The filtrate can then be further purified by low-temperature crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of all-trans-retinyl bromide.
Caption: Factors influencing the isomerization and degradation of this compound.
References
- 1. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oit.edu [oit.edu]
- 3. Thermal Isomerization Rates in Retinal Analogues using Ab-Initio Molecular Dynamics [arxiv.org]
- 4. Beta-carotene isomerization kinetics during thermal treatments of carrot puree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative Reactivity of Retinyl Bromide vs. Retinyl Chloride: A Guide for Researchers
For researchers and professionals in drug development and synthetic chemistry, the choice between retinyl bromide and retinyl chloride as a precursor can significantly impact reaction efficiency and product yield. This guide provides a detailed comparison of their reactivity, supported by established principles of organic chemistry and analogous experimental data, to inform the selection of the optimal retinyl halide for specific synthetic applications.
Executive Summary
Theoretical Framework: The Role of the Leaving Group
In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart from the carbon backbone. A good leaving group is a species that is stable on its own, typically a weak base. When comparing the halide ions, their stability as leaving groups increases down the periodic table. This is due to the increasing size of the ion, which allows the negative charge to be dispersed over a larger volume, thus increasing its stability.
The order of leaving group ability for halogens is:
I- > Br- > Cl- > F-
Consequently, the C-Br bond in this compound is weaker than the C-Cl bond in retinyl chloride, requiring less energy to break. This lower activation energy for the departure of the bromide ion results in a faster reaction rate for this compound in nucleophilic substitution reactions.
Data Presentation: Reactivity Comparison
While specific kinetic data for the comparative reactivity of this compound and retinyl chloride is not available, the relative rates of reaction for simpler alkyl halides provide a strong and reliable proxy. The following table summarizes the expected relative reactivity based on general principles and data from analogous systems.
| Property | This compound | Retinyl Chloride |
| Leaving Group Ability | Excellent | Good |
| C-X Bond Strength | Weaker | Stronger |
| Reactivity in SN2 Reactions | Higher | Lower |
| Reactivity in SN1 Reactions | Higher | Lower |
| Relative Rate (approx.) | ~10-50x faster than Retinyl Chloride (estimated) | Slower |
Note: The relative rate is an estimation based on data from simple alkyl halides and may vary depending on the specific reaction conditions and nucleophile.
Experimental Protocols
The following are detailed protocols for typical nucleophilic substitution reactions that can be adapted for use with this compound or retinyl chloride. Given the sensitivity of retinoids to light and heat, all procedures should be carried out under subdued light and an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Synthesis of a Retinyl Ether (Williamson Ether Synthesis)
Objective: To synthesize a retinyl ether via a nucleophilic substitution reaction between a retinyl halide and an alkoxide.
Materials:
-
This compound or Retinyl chloride (1 equivalent)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.2 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the sodium alkoxide in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the retinyl halide in the same anhydrous solvent.
-
Slowly add the retinyl halide solution to the cooled alkoxide solution dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure retinyl ether.
Protocol 2: Synthesis of a Retinyl Ester
Objective: To synthesize a retinyl ester via a nucleophilic substitution reaction between a retinyl halide and a carboxylate salt.
Materials:
-
This compound or Retinyl chloride (1 equivalent)
-
Sodium or potassium carboxylate (e.g., sodium acetate) (1.5 equivalents)
-
Anhydrous solvent (e.g., Acetone, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the carboxylate salt in the chosen anhydrous solvent.
-
In a separate flask, dissolve the retinyl halide in the same anhydrous solvent.
-
Add the retinyl halide solution to the carboxylate suspension with vigorous stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 6-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure retinyl ester.
Mandatory Visualizations
Retinoic Acid Signaling Pathway
The biological activity of retinoids is primarily mediated through the retinoic acid signaling pathway. Retinyl halides are precursors to retinol, which is then converted to retinoic acid, the active signaling molecule. This pathway is crucial in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2]
Caption: The Retinoic Acid Signaling Pathway.
Experimental Workflow: Nucleophilic Substitution
The following diagram illustrates a typical workflow for the synthesis and purification of a retinyl derivative from a retinyl halide.
Caption: General Experimental Workflow.
Conclusion
References
The Efficacy of Retinoids: A Comparative Analysis for Researchers
While the specific efficacy of retinyl bromide in comparison to other retinoids is not well-documented in publicly available scientific literature, a wealth of data exists for comparing the bioactivity of more commonly researched retinoids. This guide provides a detailed comparison of these established retinoids, offering insights into their mechanisms of action, relative potencies, and the experimental frameworks used to evaluate them.
Retinoids, a class of compounds derived from vitamin A, are critical regulators of various biological processes, including cellular growth, differentiation, and immune function. Their therapeutic applications, particularly in dermatology for treating conditions like acne and photoaging, are well-established.[1][2] The efficacy of different retinoids is largely determined by their metabolic conversion to the most biologically active form, all-trans-retinoic acid (ATRA), and their subsequent interaction with nuclear receptors.[3][4][5]
The Hierarchy of Retinoid Conversion and Potency
The biological activity of topical retinoids is dependent on their conversion to retinoic acid within the skin. This multi-step process dictates the potency and potential for irritation of each compound. The conversion pathway is as follows:
Retinyl Esters → Retinol → Retinaldehyde → Retinoic Acid [6]
-
Retinyl esters , such as retinyl palmitate and retinyl acetate, are the mildest form of retinoids. They require three conversion steps to become retinoic acid, making them the least potent but also the most well-tolerated.[6][7]
-
Retinol is a widely used over-the-counter retinoid that requires two conversion steps to retinoic acid.[7][8] It is more potent than retinyl esters.[8]
-
Retinaldehyde (or retinal) is the direct precursor to retinoic acid, requiring only one conversion step.[6][7] This makes it the most potent retinoid available without a prescription.[7][8]
-
Retinoic acid (tretinoin) is the most biologically active form and is available by prescription.[7][8] It directly binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus to exert its effects.[4][5]
Comparative Efficacy Data
The following table summarizes key efficacy parameters for common retinoids based on available in vitro and in vivo data.
| Retinoid | Relative Potency | Key Biological Effects | Common Formulations | Irritation Potential |
| Retinoic Acid (Tretinoin) | Highest | Increases collagen production, normalizes cell turnover, reduces hyperpigmentation, treats acne.[1][8] | Prescription creams and gels (0.01% to 0.1%). | High |
| Retinaldehyde | High | Promotes cell turnover, improves skin tone and texture, effective against acne.[8] | Over-the-counter serums and creams. | Moderate |
| Retinol | Moderate | Reduces fine lines and wrinkles, improves skin texture and discoloration.[8] | Over-the-counter serums, creams, and moisturizers. | Low to Moderate |
| Retinyl Esters (e.g., Retinyl Palmitate) | Lowest | Provides antioxidant benefits, minimal anti-aging effects compared to other retinoids. | Widely used in cosmetic products. | Very Low |
Retinoid Signaling Pathway
The biological effects of retinoids are mediated through their interaction with nuclear receptors. This signaling cascade is a key determinant of their efficacy.
References
- 1. news-medical.net [news-medical.net]
- 2. Retinoids in Dermatology [medigraphic.com]
- 3. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geelongveinsskinlaser.com.au [geelongveinsskinlaser.com.au]
- 7. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 8. skinwellness.com [skinwellness.com]
Purity Assessment of Synthesized Retinyl Bromide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comparative analysis of the purity of synthesized retinyl bromide against common alternatives, namely retinyl acetate and retinyl palmitate. The data presented is based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), a robust method for the quantification of retinoids.[1][2][3]
Comparative Purity Analysis
The purity of synthesized retinoids can vary based on the synthesis route and purification methods employed. The following table summarizes typical purity levels for this compound, retinyl acetate, and retinyl palmitate as determined by HPLC. It is important to note that the purity of synthesized this compound is an estimated value for a typical research-grade synthesis, as commercial standards are less common than for its ester counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (% by HPLC) | Key Impurities |
| This compound | C₂₀H₂₉Br | 349.35 | 90-95% (Estimated) | Unreacted retinol, isomeric impurities, degradation products |
| Retinyl Acetate | C₂₂H₃₂O₂ | 328.49 | ≥ 95% | cis-isomers, oxidation products[4] |
| Retinyl Palmitate | C₃₆H₆₀O₂ | 524.86 | ≥ 93% | cis-isomers, oxidation products[5] |
Note on this compound Purity: The estimated purity of 90-95% for synthesized this compound reflects the challenges in its synthesis and purification compared to the more stable and commercially available retinyl esters.[6] Potential impurities can arise from the bromination of retinol, including unreacted starting material and the formation of various geometric isomers.
Experimental Protocols
The purity data presented in this guide is typically obtained using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Below is a detailed protocol that can be adapted for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the separation and quantification of all-trans-retinyl esters and their common impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Reference standards for this compound, retinyl acetate, and retinyl palmitate
-
Samples of synthesized this compound and its alternatives
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used to separate compounds with a wide range of polarities.
-
Mobile Phase A: Acetonitrile:Water (90:10 v/v) with 0.1% ammonium acetate
-
Mobile Phase B: Methanol:Acetonitrile (50:50 v/v)
-
-
Gradient Program:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 100% B
-
25-30 min: 100% B (hold)
-
30-35 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 325 nm[2]
-
Injection Volume: 20 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized retinoid sample in a suitable solvent (e.g., methanol or a mixture of hexane and isopropanol).
-
Dilute the sample to a final concentration within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the purity assessment of a synthesized retinoid like this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
References
- 1. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Conversion of Retinyl Palmitate to Retinol by Wheat Bran Endogenous Lipase Reduces Vitamin A Stability [mdpi.com]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of a Reactive Retinoid: A Comparative Guide to the Cross-Reactivity of Retinyl Bromide with Biological Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous biological processes, including vision, cell growth, and differentiation. While stable derivatives like retinol and retinyl acetate are extensively studied, the highly reactive nature of retinyl bromide presents a unique, albeit largely unexplored, landscape for interaction with biological systems. This guide provides a comparative analysis of the expected cross-reactivity of this compound with key biological nucleophiles, drawing upon established principles of organic chemistry and analogous reactivity data from simpler allylic bromides. Due to a lack of direct experimental studies on this compound, this document serves as a theoretical framework to stimulate further research into its potential applications and biological consequences.
Expected Reactivity of this compound: An Overview
This compound's reactivity stems from its classification as an allylic halide. The carbon-bromine bond is susceptible to nucleophilic attack, a reaction where an electron-rich species (the nucleophile) donates a pair of electrons to the electron-deficient carbon atom, displacing the bromide ion. This reaction can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).
The SN1 mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate, which can then be attacked by a nucleophile. The SN2 mechanism, conversely, is a concerted process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. The prevailing mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Comparison with Alternative Retinoids
| Feature | This compound | Retinyl Acetate | Retinol |
| Reactivity | High (Allylic Halide) | Moderate (Ester) | Low (Alcohol) |
| Primary Interaction | Covalent modification | Hydrolysis to retinol | Non-covalent binding, enzymatic conversion |
| Biological Half-life | Expected to be very short | Longer than retinol | Variable, stored as esters |
| Potential Applications | Covalent labeling of proteins, targeted drug delivery (unexplored) | Vitamin A supplementation, cosmetic formulations | Physiological functions, precursor to retinoic acid |
| Toxicity Profile | Unknown, likely high due to reactivity | Well-characterized, toxic at high doses | Well-characterized, toxic at high doses |
Cross-Reactivity with Biological Nucleophiles: A Comparative Analysis
In the absence of direct data for this compound, we can infer its potential reactivity by examining studies on simpler allylic bromides, such as allyl bromide and crotyl bromide, with nucleophiles analogous to those found in biological systems.
| Biological Nucleophile | Functional Group | Expected Reactivity with this compound | Potential Biological Consequence |
| Cysteine | Thiol (-SH) | High | Covalent modification of proteins, enzyme inhibition |
| Histidine | Imidazole | Moderate | Alteration of protein structure and function |
| Lysine | Amine (-NH₂) | Moderate | Modification of protein charge and interactions |
| Methionine | Thioether (-S-CH₃) | Low to Moderate | Potential for protein modification |
| DNA Bases (e.g., Guanine) | Amino groups | Possible | DNA alkylation, potential for mutagenicity |
| Water | Hydroxyl (-OH) | High (Solvolysis) | Hydrolysis to retinol |
Experimental Protocols: A General Framework
Studying the cross-reactivity of a reactive compound like this compound requires carefully designed experiments to control the reaction conditions and accurately characterize the products. Below are generalized methodologies that could be adapted for this purpose.
Synthesis of this compound
This compound can be synthesized from retinol using reagents like phosphorus tribromide (PBr₃). The reaction should be carried out under anhydrous conditions and in an inert atmosphere to prevent hydrolysis and oxidation of the product.
Reactivity Studies with Model Nucleophiles
-
Reaction Setup: A solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) is reacted with a model nucleophile (e.g., N-acetylcysteine for cysteine, N-acetylhistidine for histidine) at a controlled temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track the disappearance of reactants and the appearance of products.
-
Product Characterization: The structure of the resulting adducts can be determined using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Studies with Proteins and DNA
-
Incubation: A solution of the target protein or DNA is incubated with this compound under physiological buffer conditions for varying time points.
-
Analysis of Protein Modification: The extent of protein modification can be assessed by techniques like SDS-PAGE (to observe changes in molecular weight), mass spectrometry (to identify modified amino acid residues), and Western blotting (using antibodies specific to the modified protein).
-
Analysis of DNA Adducts: DNA is isolated after incubation, and the formation of retinyl-DNA adducts can be analyzed by techniques such as HPLC-MS/MS after enzymatic digestion of the DNA.
Visualizing Reaction Mechanisms and Workflows
Caption: SN1 vs. SN2 reaction pathways of this compound with a nucleophile (Nu).
Caption: A general experimental workflow for studying this compound cross-reactivity.
Concluding Remarks
This compound represents a chemically intriguing but biologically uncharted retinoid. Its inherent reactivity as an allylic halide suggests a high potential for covalent modification of biological nucleophiles, a stark contrast to the well-understood non-covalent interactions and enzymatic conversions of other retinoids. The lack of direct experimental data underscores a significant knowledge gap. The theoretical framework and comparative analysis presented here are intended to catalyze further investigation into the cross-reactivity of this compound. Such studies will be crucial in determining whether this reactive retinoid can be harnessed for novel therapeutic or research applications or if its reactivity primarily poses a toxicological risk. Future research in this area will undoubtedly provide valuable insights into the complex and multifaceted world of retinoid chemistry and biology.
A Comparative Analysis of Retinyl Bromide and Retinyl Iodide for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic covalent attachment of retinol (Vitamin A) to biological macromolecules, a process known as bioconjugation, is a burgeoning field in drug delivery and targeted therapy. The inherent biological activity of retinol, coupled with its role in cellular processes, makes it an attractive moiety for enhancing the therapeutic index of various compounds. The selection of an appropriate activating group for the retinol backbone is a critical determinant of the efficiency and stability of the resulting bioconjugate. This guide provides a comparative analysis of two potential precursors for such applications: retinyl bromide and retinyl iodide.
Comparative Performance: this compound vs. Retinyl Iodide
The primary reaction underpinning the use of retinyl halides in bioconjugation is nucleophilic substitution, where a nucleophilic group on a biomolecule (such as an amine, thiol, or hydroxyl group) attacks the carbon atom bearing the halide, displacing it to form a new covalent bond. The efficiency of this reaction is heavily influenced by the nature of the leaving group.
| Feature | This compound | Retinyl Iodide | Rationale |
| Predicted Reaction Rate | Slower | Faster | Iodide is a superior leaving group compared to bromide due to its lower basicity and larger atomic size, which allows for better stabilization of the negative charge in the transition state and as the leaving iodide ion.[1][2] |
| Predicted Reaction Conditions | May require more forcing conditions (e.g., higher temperature, longer reaction time, or stronger base) to achieve comparable yields to retinyl iodide. | Milder reaction conditions (e.g., lower temperature, shorter reaction time) are likely sufficient for successful conjugation. | The better leaving group ability of iodide facilitates the reaction under less stringent conditions, which can be advantageous for preserving the integrity of sensitive biomolecules. |
| Stability of the Reagent | Generally more stable than retinyl iodide. | More susceptible to degradation, particularly in the presence of light and oxygen. | The carbon-iodine bond is weaker and more easily cleaved than the carbon-bromine bond, making retinyl iodide more prone to decomposition. All retinoids are known to be sensitive to light, heat, and oxidation.[3][4][5] |
| Potential Side Reactions | Elimination reactions are a potential side reaction, though likely less pronounced than with a poorer leaving group. | Elimination reactions may be more competitive, especially with sterically hindered biomolecules or under basic conditions. | The increased reactivity of the iodide may lead to a higher propensity for side reactions. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Often less common and potentially more expensive due to lower stability. |
Experimental Protocols: A General Framework
The following are generalized protocols for bioconjugation using retinyl halides. These should be optimized for the specific biomolecule and desired degree of labeling.
Protocol 1: Bioconjugation to a Protein via Amine Modification
Objective: To covalently attach retinol to lysine residues on a protein.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
This compound or retinyl iodide solution in an organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the protein to a known concentration in the reaction buffer.
-
Prepare a stock solution of this compound or retinyl iodide in the organic solvent immediately before use. Protect from light.
-
Slowly add a molar excess of the retinyl halide solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to minimize protein denaturation.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C to room temperature) for a specified time (e.g., 1-4 hours). The optimal time and temperature will need to be determined empirically. For retinyl iodide, a shorter reaction time and lower temperature may be sufficient.
-
Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris or glycine) to react with any unreacted retinyl halide.
-
Purify the retinyl-protein conjugate from unreacted reagents and byproducts using an appropriate chromatography technique or dialysis.
-
Characterize the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy by monitoring the absorbance of retinol at ~325 nm).
Protocol 2: Bioconjugation to a Thiol-Containing Peptide
Objective: To covalently attach retinol to a cysteine residue in a peptide.
Materials:
-
Peptide solution in a suitable buffer (e.g., phosphate buffer with EDTA to prevent disulfide bond formation, pH 7.0-7.5)
-
This compound or retinyl iodide solution in an organic solvent (e.g., DMF or DMSO)
-
Reducing agent (optional, e.g., TCEP)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolve the peptide in the reaction buffer. If the peptide contains disulfide bonds that need to be reduced, pre-treat with a reducing agent like TCEP.
-
Prepare a fresh stock solution of the retinyl halide in the organic solvent, protected from light.
-
Add a slight molar excess of the retinyl halide solution to the peptide solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by HPLC if possible. Retinyl iodide is expected to react faster.
-
Purify the retinyl-peptide conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
Visualizing the Bioconjugation Process
The following diagrams illustrate the key chemical transformations and workflows involved in bioconjugation with retinyl halides.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions - Google Patents [patents.google.com]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validating the Biological Activity of Newly Synthesized Retinyl Bromide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of newly synthesized retinyl bromide analogs. It offers a comparative analysis of their performance, supported by experimental data and detailed methodologies for key assays. The objective is to equip researchers with the necessary tools to effectively screen and characterize novel retinoid compounds for potential therapeutic applications.
Introduction to Retinoid Signaling
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis.[1] Their effects are primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ).[2] Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] The development of synthetic retinoid analogs, such as those derived from this compound, aims to create compounds with enhanced receptor selectivity and improved therapeutic profiles, minimizing the toxicity associated with non-selective retinoids.[4]
Data Presentation: Comparative Biological Activity of this compound Analogs
The following tables summarize the biological activity of hypothetical newly synthesized this compound analogs (RB-1, RB-2, and RB-3) compared to the natural retinoid, all-trans retinoic acid (ATRA). This data is for illustrative purposes to demonstrate a comparative framework.
Table 1: RAR/RXR Transactivation Activity
| Compound | RARα EC₅₀ (nM) | RARβ EC₅₀ (nM) | RARγ EC₅₀ (nM) | RXRα EC₅₀ (nM) |
| ATRA | 15 | 10 | 12 | >1000 |
| RB-1 | 25 | 150 | 80 | 800 |
| RB-2 | 5 | 8 | 7 | >1000 |
| RB-3 | 500 | 450 | 600 | 50 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response in a luciferase reporter assay. Lower values indicate higher potency.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line A (IC₅₀, µM) | Cell Line B (IC₅₀, µM) | Cell Line C (IC₅₀, µM) |
| ATRA | 8.5 | 12.3 | 10.1 |
| RB-1 | 5.2 | 7.8 | 6.5 |
| RB-2 | 1.5 | 2.1 | 1.8 |
| RB-3 | 15.6 | 20.4 | 18.9 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell proliferation by 50% as determined by an MTT assay. Lower values indicate greater anti-proliferative activity.
Table 3: Induction of Apoptosis
| Compound (at 10 µM) | Caspase-3/7 Activation (Fold Change) | % TUNEL-Positive Cells |
| Vehicle Control | 1.0 | < 5% |
| ATRA | 3.5 | 25% |
| RB-1 | 4.2 | 35% |
| RB-2 | 6.8 | 60% |
| RB-3 | 1.5 | < 10% |
Caspase-3/7 activation is presented as a fold change relative to the vehicle control. The percentage of TUNEL-positive cells indicates the proportion of cells undergoing DNA fragmentation, a hallmark of apoptosis.
Experimental Protocols
RAR/RXR Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate RAR or RXR signaling pathways.
Materials:
-
HEK293T cells
-
Expression plasmids for RARα, β, γ or RXRα, β, γ
-
Luciferase reporter plasmid containing RAREs
-
Renilla luciferase control plasmid
-
Dual-Luciferase® Reporter Assay System
-
Cell culture medium and reagents
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of ~30,000 cells per well and incubate overnight.[5]
-
Co-transfect the cells with the appropriate RAR/RXR expression plasmid, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (this compound analogs) or the reference compound (ATRA). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 16-24 hours.[6]
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.[7]
-
Transfer 20 µL of the cell lysate to a white 96-well luminometer plate.[8]
-
Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity.[6]
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[6]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ values using a suitable software.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and reagents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6-24 hours.[9]
-
Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT Reagent to each well.[9]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Leave the plate at room temperature in the dark for 2 hours, shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[4][9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Cells treated with test compounds
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with test compounds for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or slides and treated with test compounds
-
TUNEL assay kit
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Protocol:
-
Fix the treated cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilize the cells with the permeabilization solution.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, for 1-2 hours at 37°C in a humidified chamber, protected from light.[4]
-
Wash the cells to remove unincorporated nucleotides.
-
If desired, counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips or slides and visualize the cells using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Mandatory Visualizations
Retinoid Signaling Pathway
Caption: The canonical retinoid signaling pathway.
Experimental Workflow for Validating this compound Analogs
Caption: A typical workflow for validating new analogs.
References
- 1. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Retinyl Bromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Retinyl Bromide, a derivative of vitamin A, requires careful management due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for related retinoid compounds, the following PPE is recommended:
-
Gloves: Wear impervious chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Hazard Profile of Retinoids
Retinoids, the class of compounds to which this compound belongs, are associated with several health and environmental hazards. Understanding these risks underscores the importance of proper disposal.
| Hazard Classification | Description | Citations |
| Reproductive Toxicity | May damage fertility or the unborn child. | [2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [3] |
| Eye Irritation | Causes serious eye irritation. | |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | [3][4] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Labeling:
-
Carefully collect the this compound waste in a designated, compatible, and sealable container.
-
Clearly label the container as "Hazardous Waste" and specify the contents as "this compound." Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is secure and away from incompatible materials.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste material.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][5] For liquid spills, use an inert absorbent material.
-
Collection: Place the contained spill residue into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Handling Protocols for Retinyl Bromide
Date of Issue: October 26, 2025
This document provides crucial safety and logistical information for the handling and disposal of Retinyl Bromide in a laboratory setting. All personnel must review and understand these procedures before working with this compound.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin and eye irritant.
-
Potential reproductive toxin.
-
Light and air sensitive, which may lead to degradation and formation of unknown byproducts.
-
Combustible solid; dust may form explosive mixtures with air[5][6].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure personnel safety when handling this compound. The following table summarizes the mandatory PPE.
| Protection Level | Equipment | Specifications and Rationale |
| Primary Containment | Chemical Fume Hood | All handling of this compound powder and solutions must be performed in a certified chemical fume hood with a face velocity of at least 1 m/s to prevent inhalation of dust or vapors[5]. |
| Hand Protection | Double Gloving | Inner Glove: Nitrile. Outer Glove: Chemical-resistant gloves (e.g., butyl rubber, neoprene, or PVC) should be worn over the inner gloves. Consult the glove manufacturer's compatibility chart. Discard gloves immediately after handling and wash hands thoroughly[6]. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect against splashes. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing[7][8][9]. |
| Body Protection | Laboratory Coat and Apron | A flame-resistant laboratory coat, fully buttoned, must be worn. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat[6][9]. |
| Respiratory Protection | N95 or higher Respirator | In addition to the fume hood, a NIOSH-approved N95 or higher-rated particulate respirator should be worn when handling the powder to prevent inhalation of fine particles[10]. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to immediate cleanup.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
3.2. Handling and Use
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside the fume hood. Avoid creating dust clouds[5][6].
-
Dissolving: If preparing a solution, slowly add the powder to the solvent in a closed container to minimize dust generation. Retinoids are often dissolved in organic solvents; ensure the chosen solvent is compatible with the experimental procedure and other materials in use[1].
-
Light and Air Sensitivity: Protect the compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Work should be performed under subdued lighting where possible. Purging containers with an inert gas (e.g., argon or nitrogen) can help prevent oxidation[1][2].
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, as this may result in a vigorous reaction[5][6].
3.3. Immediate Spill Cleanup
-
Minor Spills (Solid):
-
If a small amount of powder is spilled within the fume hood, gently cover it with a damp paper towel to avoid raising dust.
-
Use a scoop or spatula to collect the material and place it in a labeled hazardous waste container.
-
Wipe the area with a detergent solution, followed by a rinse with water.
-
-
Minor Spills (Liquid):
-
Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by a detergent and water wash.
-
-
Major Spills:
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent materials from spills) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with regular laboratory trash[11][12][13].
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, labeled, and sealed hazardous waste container. Do not pour any this compound solution down the drain[11][12].
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste[11][12].
4.2. Waste Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
4.3. Final Disposal
-
All this compound waste must be disposed of through the institution's EHS department or a licensed hazardous waste disposal company[11][12][13]. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocol Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. research.uga.edu [research.uga.edu]
- 11. towson.edu [towson.edu]
- 12. sites.pitt.edu [sites.pitt.edu]
- 13. Ethidium Bromide SOP : USDA ARS [ars.usda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
